Lamivudine-15N,d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H12ClN3O3S |
|---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
4-(15N)azanyl-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H11N3O3S.ClH/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6;/h1-2,6-7,12H,3-4H2,(H2,9,10,13);1H/t6-,7+;/m0./s1/i3D2,9+1; |
InChI Key |
LEPNDALFXHAENA-ZRGLCMIASA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=CC(=NC2=O)[15NH2])O.Cl |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
What is Lamivudine-15N,d2 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Lamivudine-15N,d2, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiretroviral drug Lamivudine. This document details its primary applications in research, particularly in pharmacokinetic studies, and provides structured data, experimental protocols, and visual diagrams to facilitate its use in a laboratory setting.
Core Concepts: Understanding this compound
This compound is a labeled version of Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor (NRTI).[1][2] Lamivudine is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[3] The structure of this compound is modified to contain stable heavy isotopes of nitrogen (¹⁵N) and deuterium (²H or d), which increases its molecular weight without altering its chemical properties. This key feature makes it an ideal internal standard for bioanalytical methods.[]
The primary application of this compound in research is as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its purpose is to improve the accuracy and precision of the quantification of Lamivudine in biological matrices like plasma and serum.[][5][6] By adding a known amount of the labeled standard to the unknown sample, variations during sample preparation and analysis can be corrected for, leading to more reliable data.
Physicochemical and Analytical Data
The following tables summarize the key physicochemical and analytical properties of this compound and the validation parameters of a typical LC-MS/MS method using a stable isotope-labeled internal standard for Lamivudine quantification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₉D₂N₂¹⁵NO₃S | [] |
| Molecular Weight | ~232.2 g/mol | [] |
| Purity (by HPLC) | ≥90% | [] |
| Storage Conditions | Refrigerator (2-8°C) for long-term storage | [] |
Table 2: Typical LC-MS/MS Method Validation Parameters for Lamivudine Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 3000 ng/mL | [5][7] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [5][7] |
| Accuracy | ≤ 8.3% deviation | [5][7] |
| Precision | ≤ 10% CV | [5][7] |
| Recovery | ~94% | [5] |
Mechanism of Action of Lamivudine
Lamivudine exerts its antiviral effect by inhibiting the reverse transcriptase of HIV and the polymerase of HBV.[1][2] As a nucleoside analog, it is first phosphorylated intracellularly to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.[2][3]
Experimental Protocols
The following is a representative experimental protocol for the quantification of Lamivudine in human plasma using a stable isotope-labeled internal standard, such as this compound, by LC-MS/MS. This protocol is a synthesis of methodologies reported in the literature.[5][6][8]
1. Preparation of Stock Solutions and Standards
-
Lamivudine Stock Solution: Prepare a 1 mg/mL stock solution of Lamivudine in a suitable solvent (e.g., water or methanol).
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Lamivudine stock solution to create calibration standards.
-
Working IS Solution: Prepare a working internal standard solution (e.g., 500 ng/mL) by diluting the IS stock solution.
2. Sample Preparation (Solid-Phase Extraction)
-
Pipette a small volume of plasma sample (e.g., 100-300 µL) into a microcentrifuge tube.
-
Add the working internal standard solution.
-
Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.0 x 150 mm, 4 µm particle size) is commonly used.[5]
-
Mobile Phase: A typical mobile phase is an isocratic or gradient mixture of an aqueous solution with an organic modifier (e.g., 15% acetonitrile in water with 0.1% acetic acid).[5]
-
Flow Rate: A flow rate of 0.200 mL/min is often employed.[5]
-
Injection Volume: Inject a small volume of the prepared sample (e.g., 5-10 µL).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.[5]
-
Detection: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Lamivudine and its labeled internal standard. For example, for Lamivudine, the transition m/z 230 -> 112 might be monitored, while for the labeled standard, a corresponding shift in mass would be observed.[5]
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Lamivudine to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Lamivudine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Lamivudine. Its use as an internal standard in LC-MS/MS and other analytical methodologies ensures the generation of high-quality, reliable data, which is paramount in pharmacokinetic and other quantitative studies. The information and protocols provided in this guide are intended to support the effective implementation of this compound in a research setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 3. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Equivalent Steady-State Pharmacokinetics of Lamivudine in Plasma and Lamivudine Triphosphate within Cells following Administration of Lamivudine at 300 Milligrams Once Daily and 150 Milligrams Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencescholar.us [sciencescholar.us]
An In-Depth Technical Guide to Lamivudine-15N,d2: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Lamivudine-15N,d2, an isotopically labeled form of the potent antiviral drug Lamivudine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, synthesis, analytical applications, and mechanism of action.
Chemical Structure and Properties
This compound is a synthetic nucleoside analog that is structurally similar to deoxycytidine. The isotopic labeling involves the substitution of one nitrogen atom with its heavy isotope, nitrogen-15 (¹⁵N), and two hydrogen atoms with deuterium (²H or D). This labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Lamivudine in biological matrices.
Chemical Structure:
The chemical structure of this compound is identical to that of Lamivudine, with the exception of the isotopic labels.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of Lamivudine. The properties of this compound are expected to be very similar, with a slight increase in molecular weight due to the isotopic enrichment.
| Property | Value | Reference |
| Molecular Formula | C₈H₉D₂N₂¹⁵NO₃S | [1] |
| Molecular Weight | 232.28 g/mol (approx.) | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 160-162 °C | [3] |
| Solubility in Water (at 20°C) | ~70 mg/mL | [3] |
| logP | -1.4 | [3] |
Synthesis of this compound
The synthesis of this compound follows the general synthetic routes established for Lamivudine, with the introduction of isotopically labeled precursors at appropriate steps. A common approach involves the glycosylation of a protected cytosine derivative with a protected 1,3-oxathiolane moiety.
A plausible synthetic workflow is outlined below. The introduction of the ¹⁵N label would occur during the synthesis of the cytosine ring, while the deuterium labels are typically introduced via reduction with a deuterated reducing agent.
Experimental Protocols
Analytical Method for Quantification using this compound as an Internal Standard
This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Lamivudine in plasma samples. A typical protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is described below.
Objective: To determine the concentration of Lamivudine in human plasma.
Materials:
-
Lamivudine analytical standard
-
This compound (as internal standard)
-
Human plasma (K3EDTA)[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Procedure:
-
Preparation of Standard and QC Samples:
-
Prepare stock solutions of Lamivudine and this compound in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Lamivudine into blank human plasma.
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards, QC samples, and unknown samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reverse-phase column.
-
The mobile phase often consists of a gradient of acetonitrile and water with 0.1% formic acid.
-
The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect the transitions for Lamivudine and this compound.
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of Lamivudine to this compound against the concentration of Lamivudine.
-
The concentration of Lamivudine in the unknown samples is determined from the calibration curve.
The following diagram illustrates a typical analytical workflow.
Mechanism of Action
Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI). Its antiviral activity is dependent on its intracellular conversion to the active triphosphate metabolite, lamivudine triphosphate (L-TP).[5][]
Signaling Pathway:
-
Cellular Uptake: Lamivudine enters the host cell.
-
Phosphorylation: Cellular kinases phosphorylate Lamivudine sequentially to its monophosphate (L-MP), diphosphate (L-DP), and finally the active triphosphate (L-TP) form.[5][]
-
Inhibition of Reverse Transcriptase: L-TP acts as a competitive inhibitor of the viral reverse transcriptase enzyme. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.[7]
-
Chain Termination: Once incorporated into the viral DNA, L-TP causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts viral DNA synthesis.[7]
The following diagram illustrates the mechanism of action of Lamivudine.
Conclusion
This compound is an essential tool for the accurate quantification of Lamivudine in clinical and research settings. Its synthesis is based on established chemical routes for Lamivudine, with the incorporation of stable isotopes. The well-understood mechanism of action of Lamivudine as a potent inhibitor of viral reverse transcriptase underscores its therapeutic importance. The detailed methodologies and data presented in this guide are intended to support the work of professionals in the field of drug development and virology.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Lamivudine? [synapse.patsnap.com]
Synthesis and Purification of Lamivudine-¹⁵N,d₂: A Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of isotopically labeled Lamivudine, specifically Lamivudine-¹⁵N,d₂, for laboratory applications. This stable isotope-labeled analog is a critical internal standard for pharmacokinetic and metabolism studies, enabling precise quantification in complex biological matrices.
Overview of the Synthetic Strategy
The synthesis of Lamivudine-¹⁵N,d₂ involves a multi-step process culminating in the stereoselective formation of the desired cis-(-)-enantiomer. The core strategy relies on the coupling of a deuterated 1,3-oxathiolane derivative with a ¹⁵N-labeled cytosine moiety. Subsequent purification steps are crucial to isolate the final product with high purity.
Key Synthetic Steps:
-
Synthesis of ¹⁵N-labeled Cytosine: Introduction of the ¹⁵N isotope at the N1 and N3 positions of the pyrimidine ring.
-
Synthesis of Deuterated 1,3-Oxathiolane Precursor: Introduction of two deuterium atoms to the hydroxymethyl group.
-
Glycosylation: Stereoselective coupling of the labeled cytosine and the deuterated sugar analog.
-
Deprotection and Purification: Removal of protecting groups and purification of the final compound.
Experimental Protocols
Synthesis of [1,3-¹⁵N₂]-Cytosine
A common method for the synthesis of ¹⁵N-labeled cytosine involves the condensation of ¹⁵N-labeled urea with cyanoacetaldehyde dimethyl acetal.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve [¹⁵N₂]-urea in anhydrous ethanol.
-
Addition of Reagents: Add sodium ethoxide to the solution, followed by the dropwise addition of cyanoacetaldehyde dimethyl acetal.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and neutralize with hydrochloric acid.
-
Isolation: The precipitated [1,3-¹⁵N₂]-cytosine is collected by filtration, washed with cold ethanol, and dried under vacuum.
Synthesis of (2R,5S)-2-(hydroxymethyl-d₂)-1,3-oxathiolan-5-yl acetate
The deuterated 1,3-oxathiolane intermediate can be prepared from a suitable chiral precursor. The deuterium labels are introduced via reduction of a corresponding ester or aldehyde with a deuterium source.
Methodology:
-
Esterification: Start with a commercially available chiral precursor, such as L-menthyl glyoxylate.
-
Reduction: Reduce the ester functionality using a strong deuterating agent like lithium aluminum deuteride (LiAlD₄) in an anhydrous ether solvent at low temperature.
-
Cyclization and Acetylation: The resulting diol is then cyclized and acetylated to yield the desired (2R,5S)-2-(hydroxymethyl-d₂)-1,3-oxathiolan-5-yl acetate.
Glycosylation: Synthesis of Lamivudine-¹⁵N,d₂
The key stereoselective glycosylation step couples the ¹⁵N-labeled cytosine with the deuterated 1,3-oxathiolane acetate. The Vorbrüggen glycosylation is a widely used method.
Methodology:
-
Silylation of Cytosine: Treat the dried [1,3-¹⁵N₂]-cytosine with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), in an anhydrous solvent like acetonitrile to form a silylated cytosine derivative.
-
Coupling Reaction: In a separate flask, dissolve the deuterated 1,3-oxathiolane acetate in anhydrous acetonitrile. Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Addition of Silylated Base: Add the solution of silylated ¹⁵N-cytosine to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature and monitor its progress by HPLC.
-
Quenching and Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.
-
Deprotection: The acetyl protecting group is typically removed by treatment with a base, such as potassium carbonate in methanol.
Purification of Lamivudine-¹⁵N,d₂
Purification is critical to obtain the desired product with high chemical and isotopic purity. A combination of chromatographic and crystallization techniques is employed.
Methodology:
-
Column Chromatography: The crude product is first purified by silica gel column chromatography. A gradient elution system of dichloromethane and methanol is commonly used to separate the desired product from unreacted starting materials and byproducts.
-
Recrystallization: Further purification is achieved by recrystallization. The fractions containing the product are combined, the solvent is evaporated, and the residue is recrystallized from a suitable solvent system, such as ethanol/ethyl acetate.
-
Purity Analysis: The purity of the final Lamivudine-¹⁵N,d₂ is assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Expected Yields and Purity at Key Synthetic Stages
| Step | Product | Expected Yield (%) | Expected Purity (by HPLC) |
| 2.1 | [1,3-¹⁵N₂]-Cytosine | 70-80 | >98% |
| 2.2 | (2R,5S)-2-(hydroxymethyl-d₂)-1,3-oxathiolan-5-yl acetate | 60-70 | >97% |
| 2.3 | Crude Lamivudine-¹⁵N,d₂ | 50-65 | 85-90% |
| 3 | Purified Lamivudine-¹⁵N,d₂ | 80-90 (from crude) | >99% |
Table 2: Characterization Data for Lamivudine-¹⁵N,d₂
| Analysis | Specification |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₈H₉D₂¹⁵N₃O₃S |
| Molecular Weight | 233.28 |
| Isotopic Purity | ≥98% ¹⁵N, ≥98% D |
| ¹H NMR | Consistent with the structure, showing the absence of protons at the deuterated positions. |
| ¹³C NMR | Consistent with the structure. |
| ¹⁵N NMR | Shows signals corresponding to the labeled nitrogen atoms. |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ = 234.3 |
Visualizations
Caption: Synthetic pathway for Lamivudine-¹⁵N,d₂.
Caption: Purification workflow for Lamivudine-¹⁵N,d₂.
Technical Guide: Lamivudine-15N,d2 - Certificate of Analysis and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lamivudine-15N,d2, a stable isotope-labeled version of the antiviral drug Lamivudine. Intended for use as an internal standard in quantitative bioanalytical assays, the purity and isotopic distribution of this compound are critical for accurate results. This document outlines typical specifications found in a Certificate of Analysis, details the analytical methodologies used to confirm these parameters, and describes the mechanism of action of Lamivudine.
Certificate of Analysis: Representative Data
A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. The following tables summarize typical quantitative data found on a CoA.
Table 1: General Properties
| Parameter | Specification |
| Product Name | This compound |
| Chemical Name | 4-amino-1-((2R,5S)-2-(hydroxymethyl-d2)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one-1-15N |
| Molecular Formula | C₈H₉D₂N₂¹⁵NO₃S |
| Molecular Weight | 268.72 g/mol [1] |
| CAS Number | Not Available (NA) for this specific isotopic combination |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and methanol |
| Storage Conditions | Store at 2-8°C for long-term storage[1] |
Table 2: Quality Control and Purity
| Test | Method | Specification |
| Chemical Purity | RP-HPLC | ≥ 98% |
| Isotopic Purity (d2) | Mass Spectrometry | ≥ 98% |
| Isotopic Enrichment (15N) | Mass Spectrometry | ≥ 98% |
| Mass Identity | Mass Spectrometry | Conforms to structure |
| 1H NMR | NMR Spectroscopy | Conforms to structure |
Experimental Protocols
Accurate determination of chemical and isotopic purity is essential. The following sections detail the methodologies employed.
Chemical Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to determine the chemical purity of this compound by separating it from any unlabeled Lamivudine or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and a buffer, such as a phosphate buffer (pH 4.0), in a ratio of approximately 85:15 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Detection: UV detection at 271 nm.[2]
-
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., methanol or water).
-
The solution is injected into the HPLC system.
-
The chromatogram is recorded, and the area of the main peak corresponding to this compound is measured.
-
Chemical purity is calculated by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage.
-
Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method determines the isotopic distribution and enrichment of the labeled compound. It can accurately quantify the relative abundance of different isotopologues (e.g., d0, d1, d2).[3][4]
-
Instrumentation: A high-resolution mass spectrometer (such as a Time-of-Flight (TOF) or Orbitrap) coupled with a UHPLC/HPLC system.[3][5]
-
Chromatographic Conditions: Similar to the RP-HPLC method for chemical purity to ensure separation from potential interferences.
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan mode to detect all isotopologues.
-
Mass Resolution: High resolution (>10,000) to distinguish between isotopologues with very small mass differences.
-
-
Procedure:
-
The sample is dissolved in a suitable solvent and infused into the LC-MS system.
-
The mass spectrometer acquires data over the mass range corresponding to the [M+H]+ ions of Lamivudine and its labeled variants.
-
The mass spectrum is analyzed to identify the peaks for each isotopologue (e.g., unlabeled, -15N, -d1, -15N,d1, -d2, -15N,d2).
-
An Extracted Ion Chromatogram (EIC) is generated for each isotopologue.[3]
-
The peak area for each EIC is integrated.
-
The isotopic purity is calculated as the percentage of the area of the desired labeled isotopologue (this compound) relative to the sum of the areas of all detected isotopologues.[3]
-
Mandatory Visualizations
Experimental Workflow for Purity Analysis
The following diagram illustrates the logical flow for determining the purity and identity of this compound.
Caption: Workflow for Purity and Identity Analysis of this compound.
Mechanism of Action: Lamivudine Antiviral Activity
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and Hepatitis B Virus (HBV) infections.[][7] Its mechanism relies on intracellular activation and subsequent disruption of viral DNA synthesis.
-
Cellular Uptake: Lamivudine enters the host cell.
-
Intracellular Phosphorylation: Inside the cell, host kinases phosphorylate Lamivudine sequentially to its active triphosphate form, Lamivudine triphosphate (3TC-TP).[8][9]
-
Competitive Inhibition: 3TC-TP is a structural analog of the natural substrate, deoxycytidine triphosphate (dCTP). It competes with dCTP for incorporation into the growing viral DNA strand by the viral reverse transcriptase (for HIV) or polymerase (for HBV).[8][9]
-
Chain Termination: Once incorporated into the viral DNA, 3TC-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond.[8][10] This prevents further elongation of the DNA chain, effectively halting viral replication.[8]
The following diagram illustrates this signaling pathway.
Caption: Mechanism of Action of Lamivudine as a Viral DNA Chain Terminator.
References
- 1. clearsynth.com [clearsynth.com]
- 2. ijcrt.org [ijcrt.org]
- 3. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 9. Lamivudine - BioPharma Notes [biopharmanotes.com]
- 10. go.drugbank.com [go.drugbank.com]
Understanding the role of stable isotope-labeled internal standards
An In-depth Technical Guide to the Role of Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the realms of pharmaceutical development, clinical diagnostics, and proteomics, the ability to accurately and precisely quantify endogenous and exogenous compounds in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and highly sensitive analytical technique for this purpose.[1] However, the accuracy of LC-MS-based quantification can be significantly compromised by several factors, including sample loss during preparation, chromatographic variability, and, most notably, matrix effects.[2] This technical guide delves into the theory and application of stable isotope-labeled internal standards (SIL-IS), the gold standard for mitigating these challenges and achieving the highest levels of accuracy and precision in quantitative analysis.
A SIL-IS is a form of an analyte in which one or more atoms have been substituted with their stable, non-radioactive heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3] This substitution results in a molecule that is chemically and physically almost identical to the analyte of interest but has a different molecular weight.[3] This mass difference allows the SIL-IS to be distinguished from the native analyte by the mass spectrometer, while its chemical similarity ensures that it behaves virtually identically during sample preparation, chromatography, and ionization.[4]
The Principle of Isotope Dilution Mass Spectrometry
The use of SIL-IS is the cornerstone of isotope dilution mass spectrometry (IDMS), a technique renowned for its high accuracy and precision.[5][6][7] The fundamental principle of IDMS is the addition of a known amount of a SIL-IS to a sample containing an unknown amount of the native analyte before any sample processing steps.[8][9]
Once added, the SIL-IS and the native analyte form a homogenous mixture. Throughout the subsequent analytical workflow, including extraction, derivatization, and injection into the LC-MS system, any loss of the analyte will be accompanied by a proportional loss of the SIL-IS. Similarly, any suppression or enhancement of the analyte's signal during ionization in the mass spectrometer will be mirrored by the SIL-IS.
The mass spectrometer measures the ratio of the signal intensity of the native analyte to that of the SIL-IS. Because this ratio remains constant regardless of sample loss or matrix effects, it can be used to accurately determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the SIL-IS.[1]
The Critical Role of SIL-IS in Mitigating Matrix Effects
Matrix effects are a significant source of imprecision and inaccuracy in LC-MS analysis. They arise from co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates) that interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[10]
Because a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects is effectively normalized, leading to a more accurate and robust quantitative result.[11][12]
Applications in Drug Development and Proteomics
The use of SIL-IS is integral to various stages of drug development and proteomics research:
-
Pharmacokinetic and Toxicokinetic Studies: SIL-IS are essential for the accurate quantification of drugs and their metabolites in biological fluids, providing reliable data for assessing absorption, distribution, metabolism, and excretion (ADME).[3][13][14]
-
Clinical Diagnostics: In clinical chemistry, SIL-IS are used to develop highly accurate and precise methods for measuring biomarkers, hormones, and therapeutic drugs, aiding in disease diagnosis and patient monitoring.[15]
-
Quantitative Proteomics: In proteomics, stable isotope labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and the use of synthetic stable isotope-labeled peptides, enable the absolute quantification of proteins in complex biological samples.[16][17][18] Full-length stable isotope-labeled proteins can also be used as internal standards to account for variability in proteolytic digestion.[9][19]
Data Presentation: The Impact of SIL-IS on Assay Performance
The inclusion of a SIL-IS significantly improves the precision and accuracy of quantitative assays. The following tables summarize hypothetical but realistic quantitative data comparing key validation parameters for an LC-MS/MS assay with and without a SIL-IS.
Table 1: Comparison of Assay Precision
| Analyte Concentration (ng/mL) | Precision without SIL-IS (%CV) | Precision with SIL-IS (%CV) |
| 1 (LLOQ) | 18.5 | 4.2 |
| 5 | 12.3 | 2.8 |
| 50 | 9.8 | 1.5 |
| 500 (ULOQ) | 8.5 | 1.1 |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, %CV: Percent Coefficient of Variation
Table 2: Comparison of Assay Accuracy
| Analyte Concentration (ng/mL) | Accuracy without SIL-IS (%Bias) | Accuracy with SIL-IS (%Bias) |
| 1 (LLOQ) | -25.3 | -3.5 |
| 5 | -15.8 | -1.9 |
| 50 | -10.2 | 0.8 |
| 500 (ULOQ) | -9.1 | 1.3 |
%Bias: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) x 100
Table 3: Impact of Matrix Effects on Analyte Response
| Sample Matrix | Analyte Response without SIL-IS (Peak Area) | Analyte Response with SIL-IS (Analyte/IS Peak Area Ratio) |
| Solvent | 1,250,000 | 2.50 |
| Plasma Lot 1 | 875,000 (30% Suppression) | 2.48 |
| Plasma Lot 2 | 625,000 (50% Suppression) | 2.52 |
| Urine Lot 1 | 1,500,000 (20% Enhancement) | 2.49 |
IS: Internal Standard
Experimental Protocols: A General Workflow for Stable Isotope Dilution Analysis
The following protocol outlines the key steps in a typical stable isotope dilution LC-MS/MS experiment for the quantification of a small molecule drug in human plasma.
6.1 Materials and Reagents
-
Analyte of interest
-
Stable isotope-labeled internal standard (SIL-IS)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
6.2 Preparation of Stock Solutions and Calibration Standards
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Prepare a 1 mg/mL stock solution of the SIL-IS in methanol.
-
Prepare a working solution of the SIL-IS at a concentration of 100 ng/mL in 50:50 acetonitrile:water.
-
Prepare a series of calibration standards by spiking the analyte stock solution into blank human plasma to achieve final concentrations ranging from the LLOQ to the ULOQ (e.g., 1 to 500 ng/mL).
6.3 Sample Preparation
-
Aliquot 100 µL of each calibration standard, quality control sample, and unknown sample into a 96-well plate.
-
Add 20 µL of the SIL-IS working solution (100 ng/mL) to all wells except for the blank matrix samples.
-
Vortex the plate for 30 seconds to ensure thorough mixing.
-
Add 300 µL of the protein precipitation solvent to each well.
-
Vortex the plate for 2 minutes to precipitate the plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
6.4 LC-MS/MS Analysis
-
Inject an appropriate volume of the prepared samples onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column and mobile phase gradient.
-
Detect the analyte and SIL-IS using multiple reaction monitoring (MRM) in the mass spectrometer. Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
6.5 Data Analysis
-
Integrate the peak areas for the analyte and the SIL-IS in each sample.
-
Calculate the peak area ratio of the analyte to the SIL-IS for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
References
- 1. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 7. Isotope dilution - Wikipedia [en.wikipedia.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. academic.oup.com [academic.oup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. myadlm.org [myadlm.org]
- 13. metsol.com [metsol.com]
- 14. Application of stable isotopes in drug development|INFORMATION [newradargas.com]
- 15. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 16. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Cell-free synthesis of stable isotope-labeled internal standards for targeted quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
The Core Principles of Utilizing Lamivudine-15N,d2 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of Lamivudine-15N,d2 in mass spectrometry. The focus is on its use as a stable isotope-labeled internal standard for the accurate quantification of Lamivudine in biological matrices, a critical aspect of pharmacokinetic and therapeutic drug monitoring studies.
Core Principle: Isotope Dilution Mass Spectrometry
The primary application of this compound in mass spectrometry is as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) assays. Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using mass spectrometry.[1]
The core principle lies in the addition of a known quantity of the isotopically labeled analyte (this compound) to the unknown sample containing the unlabeled analyte (Lamivudine) at the earliest stage of sample preparation. This compound is chemically identical to Lamivudine but has a greater mass due to the incorporation of heavy isotopes (Nitrogen-15 and Deuterium).
Key Advantages:
-
Minimizes Analytical Variability: Because the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.
-
Corrects for Sample Loss: Any loss of analyte during sample extraction, handling, and analysis is mirrored by a proportional loss of the internal standard.
-
Improves Accuracy and Precision: By calculating the ratio of the mass spectrometer response of the analyte to that of the internal standard, variations in sample preparation and instrument response are effectively normalized, leading to highly accurate and precise quantification.
Quantitative Data Summary
The following tables summarize quantitative data from various validated LC-MS/MS methods for the determination of Lamivudine in human plasma, often employing a stable isotope-labeled internal standard.
Table 1: Linearity and Sensitivity of Lamivudine Quantification
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Biological Matrix | Internal Standard Used | Reference |
| 25.02 - 3997.17 | 25.02 | Human Plasma (K3EDTA) | Lamivudine 13C 15N2 | [2][3] |
| 1 - 3000 | 1 | Human Plasma | Lamivudine-IS | [1][4] |
| 25 - 4000 | 25 | Human Plasma | Abacavir | [5] |
| 50 - 3000 | 50 | Human Plasma | Famotidine | [6] |
| 10 - 3018 | 10 | Human Plasma | Abacavir | [7] |
Table 2: Accuracy and Precision of Lamivudine Quantification
| Quality Control (QC) Levels (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias or Relative Error) | Internal Standard Used | Reference |
| LQC, MQC, HQC | < 5.80 | < 5.80 | 95.51 - 100.68% | Lamivudine 13C 15N2 | [2] |
| 5, 15, 250, 2500 | ≤ 10 | ≤ 10 | ≤ 8.3% deviation | Lamivudine-IS | [1] |
| LQC, MQC, HQC | < 8.1 | < 8.1 | 96.9 - 102.2% | Abacavir | [7] |
| Four QC levels | 2.1 - 7.5 | 2.1 - 7.5 | -4.0 to 3.3% | Famotidine | [6] |
Experimental Protocols
The following is a representative, detailed methodology for the quantification of Lamivudine in human plasma using a stable isotope-labeled internal standard like this compound, synthesized from multiple validated methods.
Sample Preparation: Solid Phase Extraction (SPE)
-
Aliquoting: Transfer 100-300 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 50 µL) of a working solution of this compound (or a similar stable isotope-labeled variant like Lamivudine 13C 15N2) at a known concentration (e.g., 5 µg/mL) to all samples except for the blank matrix.[2]
-
Vortexing: Briefly vortex the samples to ensure thorough mixing.
-
Pre-treatment: Add a buffer solution (e.g., 200 µL) and vortex.[2]
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with methanol followed by water.[1][5]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute Lamivudine and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.[5]
Liquid Chromatography (LC)
-
Chromatographic Column: A reversed-phase C18 column (e.g., Hypurity C18, 100 mm × 4.6 mm, 5.0 µm) is commonly used.[2][3]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 10mM ammonium formate) in an isocratic or gradient elution.[1][5][6] A common composition is Acetonitrile:Buffer (75:25 v/v).[2]
-
Flow Rate: A flow rate of 0.2 - 1.0 mL/min is generally employed.[1][2]
-
Injection Volume: A small volume, typically 5-10 µL, of the reconstituted sample is injected into the LC system.[2]
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 35-40 °C) to ensure reproducible retention times.[1]
Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of Lamivudine.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1] In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
MRM Transitions:
-
Lamivudine: The precursor ion is m/z 230.1, and a common product ion is m/z 112.1.[7]
-
This compound (or similar labeled IS): The precursor ion will be shifted by the mass of the incorporated isotopes. For Lamivudine 13C 15N2, the precursor ion would be m/z 233, and a common product ion is m/z 115.[1] The specific transition for this compound would need to be determined by direct infusion but would be expected to have a similar fragmentation pattern.
-
-
Data Analysis: The concentration of Lamivudine in the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve generated from samples with known concentrations of Lamivudine.
Visualizations
Experimental Workflow
References
- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel LC-MS/MS method for simultaneous quantification of tenofovir and lamivudine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of lamivudine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Applications of Lamivudine in HIV and Hepatitis B Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of Lamivudine in HIV and Hepatitis B research. It delves into the core mechanism of action, the development of viral resistance, and its use in combination therapies. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.
Core Concepts: Mechanism of Action
Lamivudine (3TC) is a synthetic nucleoside analogue of cytidine that exhibits potent antiviral activity against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Its mechanism of action is centered on the inhibition of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV), crucial enzymes for viral replication.
Upon entering a host cell, Lamivudine is phosphorylated by intracellular kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP). This active metabolite acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain. Once incorporated, 3TC-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary to form the phosphodiester bond required for DNA chain elongation. This premature termination of the viral DNA synthesis effectively halts viral replication.
A key advantage of Lamivudine is its selective affinity for viral polymerases over human cellular DNA polymerases, which minimizes host cell toxicity.
Quantitative Analysis of Lamivudine Efficacy
The efficacy of Lamivudine has been extensively studied in numerous clinical trials. The following tables summarize key quantitative data on its antiviral activity and clinical effectiveness.
Table 1: In Vitro Antiviral Activity of Lamivudine
| Virus | Cell Line/System | IC50 Value (µM) | Reference |
| HIV-1 | Various Cell Lines | 0.002 - 1.14 | |
| Peripheral Blood Mononuclear Cells (PBMCs) | 0.316 | ||
| HBV | 0.1 | ||
| SRV-1 | 10 | ||
| SRV-2 | 0.316 |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Virological Response to Lamivudine-Containing Regimens in HIV-1 Infected, Treatment-Naïve Adults
| Study / Regimen | Duration | Endpoint | Result | Reference |
| GEMINI-1 & -2 (Dolutegravir + Lamivudine) | 48 Weeks | HIV-1 RNA <50 copies/mL (ITT-E) | 91% (655/716) | |
| GEMINI-1 & -2 (Dolutegravir + TDF/FTC) | 48 Weeks | HIV-1 RNA <50 copies/mL (ITT-E) | 93% (668/717) | |
| STAT (Dolutegravir/Lamivudine Test-and-Treat) | 48 Weeks | HIV-1 RNA <50 copies/mL (ITT-E) | 82% (107/131) | |
| TANDEM (Dolutegravir/Lamivudine Test-and-Treat) | Median 1.3 years | Virologic Suppression (<50 copies/mL) | 93% (57/61) achieved suppression |
ITT-E: Intention-to-Treat-Exposed analysis. TDF/FTC: Tenofovir disoproxil fumarate/Emtricitabine.
Table 3: Emergence of Lamivudine Resistance in HBV-Infected Patients
| Study Duration | Incidence of YMDD Mutations | Reference |
| 1 Year | 14% - 47% | |
| 2 Years | 26% - 71% | |
| 3 Years | 49% - 57% | |
| 4 Years | 67% |
YMDD (tyrosine-methionine-aspartate-aspartate) motif mutations are the hallmark of HBV resistance to Lamivudine.
Experimental Protocols
This section provides detailed methodologies for key experiments used in Lamivudine research.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay is fundamental for determining the in vitro efficacy of Lamivudine against HIV-1 RT.
Objective: To measure the 50% inhibitory concentration (IC50) of Lamivudine against HIV-1 RT activity.
Materials:
-
Recombinant HIV-1 RT
-
Lamivudine triphosphate (3TC-TP)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dNTPs
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Microplate reader (for non-radioactive methods) or scintillation counter (for radioactive methods)
Protocol:
-
Prepare Reagents:
-
Serially dilute 3TC-TP to a range of concentrations.
-
Prepare a master mix containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (including the labeled dNTP).
-
-
Enzyme Reaction:
-
Add the master mix to microplate wells.
-
Add the serially diluted 3TC-TP or control (no inhibitor) to the wells.
-
Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction products to a filter membrane that binds DNA.
-
Wash the membrane to remove unincorporated dNTPs.
-
Quantify the amount of incorporated labeled dNTP in each well using a microplate reader or scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each 3TC-TP concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the log of the 3TC-TP concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
HBV DNA Polymerase Inhibition Assay
This protocol is adapted for assessing Lamivudine's inhibitory effect on HBV DNA polymerase.
Objective: To determine the IC50 of Lamivudine against HBV DNA polymerase activity.
Materials:
-
HBV DNA polymerase (can be isolated from HBV-transfected HepG2 cells)
-
Lamivudine triphosphate (3TC-TP)
-
HBV DNA template
-
Deoxynucleotide triphosphates (dNTPs), including [α-³²P]dCTP
-
Reaction buffer
-
TCA (trichloroacetic acid) solution
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Isolate HBV Polymerase: Isolate intracellular HBV nucleocapsids from HBV-transfected HepG2 cells, which contain the active polymerase.
-
Polymerase Reaction:
-
Set up reaction tubes containing the reaction buffer, HBV DNA template, and a mix of dNTPs with [α-³²P]dCTP.
-
Add serially diluted 3TC-TP to the tubes.
-
Initiate the reaction by adding the isolated HBV polymerase.
-
Incubate at 37°C for a specified time.
-
-
Precipitation and Detection:
-
Spot the reaction mixture onto glass fiber filters.
-
Wash the filters with TCA solution to precipitate the newly synthesized DNA and remove unincorporated nucleotides.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of polymerase inhibition at each 3TC-TP concentration.
-
Determine the IC50 value as described for the HIV-1 RT assay.
-
Genotypic Resistance Testing: HIV-1 pol Gene Sequencing
This method is used to identify mutations in the HIV-1 polymerase (pol) gene that confer resistance to Lamivudine.
Objective: To sequence the reverse transcriptase coding region of the HIV-1 pol gene from patient plasma samples to detect resistance-associated mutations.
Materials:
-
Patient plasma with detectable HIV-1 RNA
-
Viral RNA extraction kit
-
Reverse transcriptase and DNA polymerase for RT-PCR
-
Primers flanking the RT region of the pol gene
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
-
Sequence analysis software
Protocol:
-
RNA Extraction: Extract viral RNA from patient plasma using a commercial kit.
-
RT-PCR:
-
Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA into cDNA and then amplify the target RT region of the pol gene.
-
Use primers designed to amplify a significant portion of the RT gene, including codon 184.
-
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sequencing:
-
Sanger Sequencing: Sequence the purified PCR product using sequencing primers.
-
Next-Generation Sequencing (NGS): Prepare a sequencing library from the PCR product and sequence on an NGS platform for deeper coverage and detection of minority variants.
-
-
Sequence Analysis:
-
Assemble and edit the raw sequence data.
-
Align the patient-derived sequence with a wild-type HIV-1 reference sequence.
-
Identify amino acid substitutions at known resistance-associated positions, particularly the M184V/I mutation.
-
Interpret the genotypic findings using a drug resistance database (e.g., Stanford HIV Drug Resistance Database).
-
Viral Resistance to Lamivudine
The development of drug resistance is a significant challenge in the long-term use of Lamivudine.
HIV-1 Resistance
The primary mutation associated with high-level resistance to Lamivudine in HIV-1 is the M184V or M184I substitution in the reverse transcriptase enzyme. The M184V mutation emerges rapidly under Lamivudine pressure. While conferring high-level resistance to Lamivudine, the M184V mutation can also increase the susceptibility of the virus to other nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine and tenofovir.
HBV Resistance
In HBV, resistance to Lamivudine is primarily associated with mutations in the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the viral DNA polymerase. The most common mutations are the rtM204V and rtM204I substitutions. These mutations reduce the affinity of the polymerase for Lamivudine triphosphate. The frequency of these mutations increases with the duration of Lamivudine monotherapy.
Visualizing Key Processes
The following diagrams, created using the DOT language, illustrate the mechanism of action of Lamivudine and a typical experimental workflow for resistance testing.
Caption: Intracellular activation and mechanism of action of Lamivudine.
Caption: Experimental workflow for genotypic resistance testing.
Signaling Pathways
While Lamivudine's primary mechanism is the direct inhibition of viral polymerases, research has explored its potential effects on cellular signaling pathways. However, studies have shown that Lamivudine, while effective at inhibiting HBV replication, may not reverse HBV-induced changes in signaling pathways such as the ERK and Akt pathways, which are implicated in cell survival and proliferation. This suggests that even with viral suppression, the host cell may remain in a state primed for oncogenic transformation.
The following diagram illustrates the logical relationship between HBV infection, cellular signaling, and the impact of Lamivudine.
The Significance of Deuterium and Nitrogen-15 Labeling in Drug Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of stable isotopes, specifically deuterium (²H) and nitrogen-15 (¹⁵N), into drug molecules has become an indispensable tool in modern pharmaceutical research and development. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and profound analytical impact of deuterium and nitrogen-15 labeling in drug analysis. From enhancing pharmacokinetic profiles to elucidating complex biological interactions, isotopic labeling offers unparalleled precision and insight.
Deuterium Labeling: Enhancing Pharmacokinetics and Analytical Precision
Deuterium, a stable, non-radioactive isotope of hydrogen, contains an extra neutron, effectively doubling the mass of the hydrogen atom.[1] This seemingly subtle change can have significant consequences for a drug molecule's behavior, primarily through the deuterium kinetic isotope effect (KIE) .[1][2] The carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond, which can significantly alter the rate of metabolic reactions.[2][3]
The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism
Many drug candidates fail due to unfavorable metabolic profiles, such as rapid clearance by cytochrome P450 (CYP) enzymes.[1] If the rate-limiting step of a drug's metabolism involves the cleavage of a C-H bond, replacing that hydrogen with deuterium can slow down the metabolic process.[1][4] This can lead to:
-
Improved Metabolic Stability: A reduced rate of metabolism can increase the drug's half-life and overall exposure.[5]
-
Reduced Toxic Metabolites: By slowing the formation of reactive or toxic metabolites, deuteration can improve a drug's safety profile.[6][7]
-
Lower and Less Frequent Dosing: Increased drug exposure may allow for smaller or less frequent doses, potentially improving patient compliance.[5][8]
A prime example of the successful application of the KIE is deutetrabenazine , the first deuterated drug to receive FDA approval.[6][9] It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease.[9] Deuteration of the two methoxy groups slows their metabolism by CYP2D6, leading to a more favorable pharmacokinetic profile compared to its non-deuterated counterpart.[3][9]
Deuterium-Labeled Internal Standards for Quantitative Analysis
In bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), deuterium-labeled compounds are widely used as internal standards.[10][11] An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest to compensate for variations in sample preparation, chromatography, and ionization efficiency.[12] Deuterium-labeled standards are ideal because they co-elute with the unlabeled drug but are distinguishable by their higher mass in the mass spectrometer.[13] This allows for highly accurate and precise quantification of the drug in complex biological matrices like plasma and urine.[14]
Data Presentation: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
The following tables summarize the impact of deuterium labeling on the pharmacokinetic profiles of two drugs.
Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine [15]
| Parameter | Deutetrabenazine (25 mg) | Tetrabenazine (25 mg) | Fold Change |
| Total (α + β)-HTBZ Cmax (ng/mL) | 30.6 | 28.1 | ~1.1x |
| Total (α + β)-HTBZ AUC0–inf (ng·h/mL) | 496.1 | 240.6 | ~2.1x |
| Total (α + β)-HTBZ t1/2 (h) | 9.9 | 5.0 | ~2.0x |
Cmax: Maximum plasma concentration; AUC0–inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; (α + β)-HTBZ: active metabolites.
Table 2: Pharmacokinetic Comparison of d9-methadone and Methadone in Mice [16]
| Parameter | d9-Methadone | Methadone | Fold Change |
| Cmax (ng/mL) | 1130 ± 150 | 255 ± 40 | ~4.4x |
| AUC0–8h (ng·h/mL) | 2030 ± 460 | 350 ± 100 | ~5.8x |
| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | ~0.2x |
| Vss (L/kg) | 4.4 ± 1.2 | 34.0 ± 7.0 | ~0.1x |
Cmax: Maximum plasma concentration; AUC0–8h: Area under the plasma concentration-time curve from time zero to 8 hours; Vss: Volume of distribution at steady state.
Experimental Protocols
This protocol outlines the general steps for quantifying a drug in a biological matrix using a deuterium-labeled internal standard.
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of the deuterium-labeled internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.[14]
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a suitable HPLC or UHPLC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is optimized to achieve good separation of the analyte from matrix components.
-
-
Mass Spectrometric Detection:
-
Use a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Set the ion source to electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Define specific precursor-to-product ion transitions for both the analyte and the deuterium-labeled internal standard.
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[17]
-
Several methods are employed for the synthesis of deuterium-labeled compounds.[11]
-
Catalytic Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) in the presence of a metal catalyst (e.g., palladium on carbon).[18][19]
-
Reductive Deuteration: This involves the reduction of a functional group (e.g., a double bond or a carbonyl group) using a deuterated reducing agent (e.g., sodium borodeuteride).
-
Multi-step Synthesis: This approach uses commercially available deuterated starting materials to build the desired molecule through a series of chemical reactions.
Mandatory Visualization
Caption: Metabolic pathways of tetrabenazine and deutetrabenazine.
Caption: Workflow for metabolite identification using deuterium labeling.
Nitrogen-15 Labeling: Unraveling Molecular Interactions and Metabolic Fates
Nitrogen-15 is a stable isotope of nitrogen with a nuclear spin of 1/2, which makes it particularly well-suited for nuclear magnetic resonance (NMR) spectroscopy.[20][21] Unlike the more abundant nitrogen-14, which has a nuclear spin of 1 and gives broad, poorly resolved NMR signals, ¹⁵N provides sharp peaks, enabling detailed structural and dynamic studies of nitrogen-containing molecules like proteins and nucleic acids.[20]
¹⁵N in NMR-Based Drug Discovery
NMR spectroscopy is a powerful technique for studying the interactions between drugs and their biological targets.[21] By labeling a protein with ¹⁵N, researchers can monitor changes in the chemical environment of each nitrogen atom upon the binding of a drug candidate. The most common experiment for this purpose is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiment, which generates a "fingerprint" of the protein, with each peak corresponding to a specific amide bond in the protein backbone.[21][22]
When a drug binds to the ¹⁵N-labeled protein, the peaks corresponding to the amino acids at the binding site and those affected by conformational changes will shift their position or decrease in intensity.[21] This allows for:
-
Binding Site Mapping: Identifying the specific amino acids involved in the drug-target interaction.[23]
-
Affinity Determination: Quantifying the strength of the binding interaction.
-
Mechanism of Action Studies: Understanding how the drug affects the protein's structure and dynamics.[20]
¹⁵N as a Tracer in Metabolic Studies
Similar to deuterium, ¹⁵N can be used as a tracer to follow the metabolic fate of nitrogen-containing drugs and biomolecules.[20][24] By enriching a drug or a nutrient with ¹⁵N, its journey through various metabolic pathways can be tracked using mass spectrometry or NMR.[20] This is particularly valuable for:
-
Elucidating Biosynthetic Pathways: Understanding how complex natural products are synthesized.[24]
-
Studying Protein Turnover: Measuring the rates of protein synthesis and degradation in cells and tissues.[24]
-
Investigating Drug Metabolism: Tracking the formation of nitrogen-containing metabolites.[20]
Experimental Protocols
This protocol describes the general steps for producing a ¹⁵N-labeled protein in E. coli for NMR analysis.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for the protein of interest.
-
Starter Culture: Grow a small starter culture overnight in a standard rich medium (e.g., LB broth).
-
Minimal Medium Growth: Inoculate a larger volume of M9 minimal medium, where the sole nitrogen source is ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl), with the starter culture. Grow the cells at 37°C with shaking until they reach the mid-log phase (OD₆₀₀ of 0.6-0.8).[22]
-
Protein Expression Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture. Continue to grow the cells for several hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation, resuspend them in a lysis buffer, and lyse the cells using sonication or a French press.
-
Protein Purification: Purify the ¹⁵N-labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
-
NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., phosphate or Tris buffer at a specific pH) containing 5-10% D₂O for the NMR lock. Concentrate the protein to the desired concentration for NMR experiments (typically 0.1-1 mM).[25]
This protocol outlines the steps for studying the interaction of a drug with a ¹⁵N-labeled protein using NMR.
-
Initial Protein Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference spectrum.
-
Ligand Titration: Prepare a concentrated stock solution of the drug (ligand). Add small aliquots of the ligand stock solution to the protein sample to achieve a series of increasing ligand-to-protein molar ratios (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1).
-
Acquire Spectra at Each Titration Point: After each addition of the ligand, acquire a ¹H-¹⁵N HSQC spectrum.
-
Data Analysis:
-
Overlay the spectra from the different titration points.
-
Identify the peaks that show chemical shift perturbations (changes in position) or significant line broadening/disappearance upon ligand addition.
-
Map these affected residues onto the three-dimensional structure of the protein to identify the binding site.
-
The magnitude of the chemical shift changes can be used to calculate the dissociation constant (Kd) of the protein-ligand interaction.[23]
-
Mandatory Visualization
Caption: Workflow for drug-target interaction studies using 15N-labeling and NMR.
Conclusion
Deuterium and nitrogen-15 labeling are powerful and versatile strategies that have profoundly impacted drug analysis. Deuteration provides a means to rationally design drugs with improved pharmacokinetic properties and serves as the gold standard for internal standards in quantitative mass spectrometry. Nitrogen-15 labeling is crucial for detailed structural and dynamic studies of drug-target interactions by NMR and for tracing nitrogen metabolism. As analytical technologies continue to advance, the application of stable isotope labeling will undoubtedly play an even more significant role in accelerating the discovery and development of safer and more effective medicines.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Deutetrabenazine and Valbenazine as VMAT2 Inhibitors for Tardive Dyskinesia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. scispace.com [scispace.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Home - Cerilliant [cerilliant.com]
- 15. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 21. Solution NMR Spectroscopy in Target-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 25. nmr-bio.com [nmr-bio.com]
Methodological & Application
Application Note: Quantitative Analysis of Lamivudine in Human Plasma by LC-MS/MS using Lamivudine-¹⁵N,d₂
This document provides a detailed protocol for the quantitative analysis of Lamivudine in human plasma using Lamivudine-¹⁵N,d₂ as a stable isotope-labeled internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Experimental Workflow
The overall experimental workflow involves sample preparation using solid-phase extraction (SPE), followed by chromatographic separation and detection via tandem mass spectrometry.
Materials, Reagents, and Instrumentation
2.1 Materials and Reagents
-
Lamivudine reference standard (≥99% purity)
-
Lamivudine-¹⁵N,d₂ internal standard (≥99% purity)
-
HPLC-grade methanol and acetonitrile[1]
-
Formic acid (analytical grade)
-
Ammonium formate (analytical grade)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[4]
2.2 Instrumentation
-
A liquid chromatography system capable of delivering accurate gradients (e.g., Shimadzu LC-2010, Waters HPLC)[1][3].
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., AB Sciex API-5000, TSQ Quantum)[4][5].
-
Analytical column: A reverse-phase C18 column (e.g., Hypurity C18, 100 mm × 4.6 mm, 5.0 µm) is recommended[2][3].
-
Data acquisition and processing software (e.g., Mass Lynx)[3].
Experimental Protocols
3.1 Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Separately weigh 10 mg of Lamivudine and Lamivudine-¹⁵N,d₂. Dissolve each in a 10 mL volumetric flask with methanol to obtain 1 mg/mL stock solutions[1].
-
Working Standard Solutions: Prepare working standard solutions of Lamivudine by serially diluting the primary stock solution with a 50:50 methanol/water mixture to achieve concentrations for spiking calibration standards[6].
-
Internal Standard (IS) Working Solution: Dilute the Lamivudine-¹⁵N,d₂ primary stock solution with a 50:50 methanol/water mixture to obtain a final concentration of approximately 500 ng/mL[4].
-
Calibration Standards and QCs: Prepare calibration curve standards and quality control samples by spiking 100 µL of blank human plasma with the appropriate Lamivudine working solutions[4]. Typical concentration ranges for Lamivudine are from 25 ng/mL to 4000 ng/mL[2][3]. QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC)[4].
3.2 Sample Preparation (Solid-Phase Extraction)
The following protocol outlines a common solid-phase extraction (SPE) procedure for extracting Lamivudine from human plasma.[2][3][4][7]
3.3 LC-MS/MS Method
The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.
| Table 1: Liquid Chromatography Parameters | |
| Parameter | Condition |
| Column | Hypurity C18 (100 mm × 4.6 mm, 5.0 µm)[2][3] |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile[4] |
| Gradient | Isocratic or Gradient (e.g., 15% B)[4] |
| Flow Rate | 0.2 - 1.0 mL/min[3][4] |
| Column Temperature | 35 - 40 °C[1][4] |
| Injection Volume | 5 - 25 µL[1][3] |
| Run Time | ~3 - 9 minutes[3][4] |
| Table 2: Mass Spectrometry Parameters | |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V[3] |
| Source Temperature | 600 °C[3] |
| MRM Transitions | Lamivudine: m/z 230.1 → 112.0[3][4]Lamivudine-¹⁵N,d₂ (IS): m/z 233.1 → 115.0 (representative)[4] |
| Collision Energy (CE) | ~17 V (optimization required)[4] |
| Declustering Potential (DP) | ~36 V (optimization required)[3] |
Method Validation Data
A summary of typical method validation results is presented in the tables below.
| Table 3: Calibration Curve and Linearity | |
| Parameter | Result |
| Linearity Range | 25.0 to 4000 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Weighting Factor | 1/x²[3] |
| Table 4: Intra-day and Inter-day Accuracy and Precision | |
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
|---|---|---|---|---|
| LLOQ (25 ng/mL) | ≤ 14.9%[7] | Within ± 10% | ≤ 15.0% | Within ± 10% |
| LQC | ≤ 9.2%[7] | Within ± 5% | ≤ 10%[4] | Within ± 8.3%[4] |
| MQC | ≤ 9.2%[7] | Within ± 5% | ≤ 10%[4] | Within ± 8.3%[4] |
| HQC | ≤ 9.2%[7] | Within ± 5% | ≤ 10%[4] | Within ± 8.3%[4] |
| Table 5: Recovery and Matrix Effect | |
| Parameter | Result |
| Extraction Recovery (Lamivudine) | > 90%[4] |
| Matrix Effect (%CV) | < 15%[3] |
| Table 6: Stability of Lamivudine in Human Plasma | |
| Condition | Duration | Stability (% Deviation) |
|---|---|---|
| Freeze-Thaw | 3 Cycles | Within ± 15%[8] |
| Short-Term (Bench-Top) | 24 hours at Room Temperature | Within ± 15%[8] |
| Long-Term Storage | 1 month at -80 °C | Within ± 15%[4][8] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Lamivudine in human plasma. The use of a stable isotope-labeled internal standard, Lamivudine-¹⁵N,d₂, ensures high accuracy and precision. The protocol has been validated across a range of parameters, demonstrating its robustness for application in clinical and research settings.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. sciencescholar.us [sciencescholar.us]
- 3. media.neliti.com [media.neliti.com]
- 4. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS assay to simultaneously monitor the intracellular active metabolites of tenofovir, emtricitabine, and lamivudine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lamivudine-¹⁵N,d₂ as an Internal Standard for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamivudine is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and hepatitis B virus (HBV) infections. Accurate quantification of lamivudine in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation and matrix effects.[1] This document provides detailed application notes and protocols for the use of Lamivudine-¹⁵N,d₂ as an internal standard for the precise and accurate determination of lamivudine in human plasma.
The methodology described herein is based on established and validated LC-MS/MS methods for lamivudine quantification, providing a robust framework for researchers.[1][2]
Principle of the Method
This method employs a stable isotope dilution technique coupled with LC-MS/MS for the quantification of lamivudine in plasma. Lamivudine-¹⁵N,d₂, a stable isotope-labeled analog of lamivudine, is added to plasma samples at a known concentration. This internal standard (IS) co-elutes with the unlabeled lamivudine (analyte) during chromatographic separation and is distinguished by its higher mass in the mass spectrometer. By comparing the peak area ratio of the analyte to the IS, precise and accurate quantification can be achieved, as the IS compensates for any analyte loss during sample processing and variations in instrument response.
Quantitative Data Summary
The following tables summarize the validation parameters for a typical LC-MS/MS method for the quantification of lamivudine in human plasma using a stable isotope-labeled internal standard. The data is adapted from a validated method and is representative of the performance expected.[1][2]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 3000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision (Inter- and Intra-Assay)
| Quality Control (QC) Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (% Deviation) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (% Deviation) |
| LLOQ | 1 | ≤ 10.0 | ± 3.3 | ≤ 8.5 | ± 2.0 |
| Low QC | 5 | ≤ 6.4 | ± 5.2 | ≤ 5.8 | ± 3.5 |
| Medium QC | 250 | ≤ 4.5 | ± 3.8 | ≤ 4.1 | ± 2.7 |
| High QC | 2500 | ≤ 3.9 | ± 2.1 | ≤ 3.5 | ± 1.9 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Lamivudine | 93.9 | Not significant |
| Lamivudine IS | Not reported, but expected to be similar to analyte | Not significant |
Experimental Protocols
Materials and Reagents
-
Lamivudine analytical standard
-
Lamivudine-¹⁵N,d₂ (Internal Standard)
-
Human plasma (with K₂EDTA as anticoagulant)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (reagent grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB 1cc)
Preparation of Stock and Working Solutions
-
Lamivudine Stock Solution (1 mg/mL): Accurately weigh and dissolve lamivudine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Lamivudine-¹⁵N,d₂ in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a methanol/water mixture to prepare working solutions for calibration standards and quality controls.
-
Internal Standard Spiking Solution (500 ng/mL): Dilute the internal standard stock solution in water.
Sample Preparation (Solid-Phase Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 50 µL of the internal standard spiking solution (500 ng/mL Lamivudine-¹⁵N,d₂) to all tubes except for the blank matrix.
-
Vortex mix for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: Reversed-phase C18 column (e.g., Phenomonex Synergi Hydro-RP, 2.0 x 150 mm, 4 µm)
-
Mobile Phase: 15% acetonitrile in water with 0.1% formic acid
-
Flow Rate: 0.200 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 8 minutes
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lamivudine: m/z 230.1 → 112.1
-
Lamivudine-¹⁵N,d₂ (IS): m/z 234.1 → 114.1 (calculated)
-
-
Collision Energy: Optimized for each transition (typically 15-20 eV)
Visualizations
Caption: Experimental workflow for lamivudine quantification.
Caption: Intracellular phosphorylation pathway of lamivudine.
Discussion
The use of Lamivudine-¹⁵N,d₂ as an internal standard in conjunction with a validated LC-MS/MS method provides a highly reliable and robust approach for pharmacokinetic studies. The stable isotope dilution method minimizes the impact of experimental variability, ensuring high-quality data for regulatory submissions and clinical research. The protocols outlined in this document are based on established methodologies and can be adapted to specific laboratory instrumentation and requirements. Adherence to bioanalytical method validation guidelines from regulatory agencies such as the FDA is essential to ensure data integrity and acceptance.
References
Bioanalytical Method Validation for the Quantification of Lamivudine
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections. Accurate quantification of Lamivudine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a comprehensive overview and detailed protocols for the validation of a bioanalytical method for Lamivudine quantification, adhering to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
The validation process ensures that the analytical method is reliable, reproducible, and suitable for its intended purpose.[1] Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Logical Flow of Bioanalytical Method Validation
Caption: Logical workflow of the bioanalytical method validation process.
Method Development
The initial phase involves developing a robust analytical method, typically using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity.[3][4]
Key Considerations:
-
Internal Standard (IS) Selection: An ideal IS is a stable, isotopically labeled version of the analyte (e.g., Lamivudine-¹³C,¹⁵N₂) to compensate for variability during sample processing and analysis.[3][5] If a stable isotope-labeled IS is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior can be used.[5]
-
Sample Preparation: The goal is to extract Lamivudine from the biological matrix (e.g., plasma) while removing interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3] Protein precipitation with methanol or acetonitrile is a simple and widely used method.[6]
-
Chromatographic Conditions: Optimization of the mobile phase composition, column type (e.g., C18), flow rate, and column temperature is necessary to achieve good peak shape, resolution, and a short run time.[6][7]
-
Mass Spectrometric Conditions: Tuning of the mass spectrometer parameters, including ionization source settings (e.g., electrospray ionization - ESI), and collision energy for multiple reaction monitoring (MRM) transitions, is critical for achieving the desired sensitivity and specificity.[3][4]
Bioanalytical Method Validation Parameters and Protocols
Once the method is developed, a full validation is performed to demonstrate its reliability.[1]
Selectivity and Specificity
Objective: To ensure that the method can differentiate and quantify Lamivudine in the presence of endogenous matrix components, metabolites, and other potential interferences.[8]
Protocol:
-
Analyze blank matrix samples from at least six different sources (individual donors).[9]
-
Analyze blank matrix spiked with the internal standard.
-
Analyze a spiked sample at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: The response of interfering peaks in the blank matrix at the retention time of Lamivudine and the IS should be ≤ 20% of the LLOQ response for Lamivudine and ≤ 5% for the IS.[10]
Linearity and Calibration Curve
Objective: To demonstrate the relationship between the instrument response and the known concentrations of Lamivudine.
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Lamivudine.
-
A calibration curve should consist of a blank, a zero sample (matrix with IS), and at least six to eight non-zero concentration levels covering the expected range.[8][11]
-
The curve is generated by plotting the peak area ratio of Lamivudine to the IS against the nominal concentration. A weighted linear regression (e.g., 1/x² or 1/x) is often used.
Quantitative Data Summary: Linearity
| Parameter | Acceptance Criteria | Typical Result for Lamivudine |
|---|---|---|
| Calibration Range | Cover expected study sample concentrations | 1 - 3000 ng/mL[3][4] |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.998[6] |
| Back-calculated Concentrations | Within ±15% of nominal (±20% for LLOQ) | Pass[10] |
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[2]
Protocol:
-
Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).[10]
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.[2]
-
Inter-day (Between-run) Accuracy and Precision: Analyze at least three separate analytical runs on different days.[2]
Quantitative Data Summary: Accuracy and Precision
| Parameter | Concentration Level | Acceptance Criteria | Typical Result for Lamivudine |
|---|---|---|---|
| Intra-day & Inter-day Accuracy | LLOQ | Within 80-120% (±20%) | Within ±8.3%[3][4] |
| LQC, MQC, HQC | Within 85-115% (±15%) | Within ±8.3%[3][4] | |
| Intra-day & Inter-day Precision (%CV) | LLOQ | ≤ 20% | ≤ 10%[3][4] |
| | LQC, MQC, HQC | ≤ 15% | ≤ 10%[3][4] |
Recovery and Matrix Effect
Objective: To evaluate the efficiency of the extraction procedure (recovery) and the influence of the matrix on the ionization of Lamivudine (matrix effect).[12]
Protocol:
-
Recovery: Compare the peak area of Lamivudine from extracted QC samples to the peak area of post-extraction spiked samples (blank matrix extract spiked with Lamivudine).
-
Matrix Effect: Compare the peak area of post-extraction spiked samples to the peak area of a neat solution of Lamivudine at the same concentration. This should be evaluated using matrix from at least six different sources.[9]
Quantitative Data Summary: Recovery and Matrix Effect
| Parameter | Acceptance Criteria | Typical Result for Lamivudine |
|---|---|---|
| Recovery | Consistent, precise, and reproducible | 93.9%[3] |
| Matrix Effect (%CV of IS-normalized matrix factor) | ≤ 15% | 1.39 - 1.69%[13] |
Experimental Workflow for Sample Preparation and Analysis
Caption: Workflow for Lamivudine sample preparation and analysis.
Stability
Objective: To evaluate the stability of Lamivudine in the biological matrix under various storage and handling conditions.[6]
Protocol: Analyze QC samples (LQC and HQC) after exposing them to different conditions and compare the results to freshly prepared samples.
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.
-
Stock Solution Stability: At room temperature and refrigerated conditions.
Quantitative Data Summary: Stability
| Stability Test | Conditions | Acceptance Criteria (% Deviation from Nominal) |
|---|---|---|
| Freeze-Thaw (3 cycles) | -20°C to Room Temp | Within ±15% |
| Bench-Top | 6 hours at Room Temp | Within ±15% |
| Long-Term | 45 days at -30°C | Within ±15% |
| Stock Solution | 45 days at Room Temp | Within ±15% |
Note: Specific stability data can be found in various publications.
Dilution Integrity
Objective: To ensure that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and accurately quantified.[2]
Protocol:
-
Spike a matrix sample with a concentration above the ULOQ.
-
Dilute the sample with blank matrix to bring the concentration within the calibration range.
-
Analyze at least five replicates.
-
Acceptance Criteria: The accuracy and precision of the diluted samples should be within ±15%.[2]
Conclusion
A validated bioanalytical method for the quantification of Lamivudine is essential for obtaining reliable data in clinical and non-clinical studies. The protocols and acceptance criteria outlined in this document, based on regulatory guidelines and published literature, provide a robust framework for researchers and scientists to establish a method that is accurate, precise, and fit for its intended purpose. Adherence to these validation procedures ensures the integrity of the data generated for pharmacokinetic analysis and regulatory submissions.
References
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Home - Cerilliant [cerilliant.com]
- 6. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. media.neliti.com [media.neliti.com]
Application Note: The Use of Lamivudine-15N,d2 in Bioequivalence Studies of Lamivudine Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamivudine is a potent nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV-1 and Hepatitis B infection. To ensure the therapeutic equivalence of generic lamivudine formulations, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. The use of a stable isotope-labeled internal standard, such as Lamivudine-15N,d2, is crucial for the accurate quantification of lamivudine in biological matrices, typically human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a comprehensive overview and detailed protocols for conducting a bioequivalence study of lamivudine formulations utilizing this compound as an internal standard.
Rationale for Using this compound
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled lamivudine. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for any variability in these processes.
-
Co-elution: The labeled and unlabeled compounds co-elute during liquid chromatography, which is a critical factor for accurate quantification by mass spectrometry.
-
Mass Discrimination: The mass spectrometer can easily distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio, allowing for precise and accurate quantification. The use of a stable isotope-labeled internal standard like [¹³C,¹⁵N₂]‐lamivudine has been documented in bioequivalence studies.[1]
Experimental Design for a Bioequivalence Study
A typical bioequivalence study for lamivudine is designed as a randomized, single-dose, two-way crossover study in healthy adult subjects.[2][3][4][5] The study is generally conducted under fasting conditions as food can affect the absorption of lamivudine.[3][6]
Key Study Parameters:
| Parameter | Recommendation | Rationale |
| Study Design | Randomized, single-dose, two-period, two-sequence crossover | Minimizes inter-subject variability.[2][3][4][6] |
| Subjects | Healthy adult volunteers | To avoid confounding factors from disease states.[3][6] |
| Dose | A single oral dose of the test and reference formulations | Typically 150 mg or 300 mg tablets.[6][7] |
| Study Condition | Fasting | Food can alter the rate and extent of lamivudine absorption.[3][6] |
| Washout Period | At least 7 days | Sufficient to ensure complete elimination of the drug from the body before the next treatment period, based on its half-life of 5-7 hours.[6] |
| Blood Sampling | Pre-dose and at multiple time points post-dose (e.g., up to 24-72 hours) | To adequately characterize the pharmacokinetic profile, including Cmax, AUC0-t, and AUC0-∞.[3] |
| Analyte | Lamivudine in plasma | The parent drug is the primary analyte of interest for bioequivalence assessment.[7] |
| Internal Standard | This compound | For accurate quantification by LC-MS/MS. |
Experimental Workflow
Caption: Bioequivalence Study Workflow for Lamivudine Formulations.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of lamivudine and this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of lamivudine by serially diluting the primary stock solution with the solvent to cover the expected concentration range in the plasma samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting its primary stock solution.
Sample Preparation (Protein Precipitation Method)
Protein precipitation is a common and efficient method for extracting lamivudine from plasma.[1]
-
Label polypropylene tubes for calibration standards, quality control (QC) samples, and study samples.
-
Pipette 100 µL of plasma (from standards, QCs, or study subjects) into the corresponding tubes.
-
Add 50 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to each tube.
-
Vortex the tubes vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of the initial mobile phase composition) and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
A validated LC-MS/MS method is essential for the accurate quantification of lamivudine.[3][6]
Typical LC-MS/MS Parameters:
| Parameter | Example Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | A suitable gradient to ensure separation from endogenous interferences |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Lamivudine: e.g., m/z 230.1 → 112.0this compound: e.g., m/z 233.1 → 113.0 |
Note: The exact m/z transitions for this compound will depend on the specific positions of the isotopes. The provided example assumes the labeling results in a +3 Da mass shift. The exact mass transitions should be determined by direct infusion of the standards.
Data Analysis and Bioequivalence Assessment
Pharmacokinetic Parameters
The following pharmacokinetic parameters are calculated for both the test and reference formulations for each subject using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
Statistical Analysis
The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are log-transformed and analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters are calculated.
Bioequivalence Acceptance Criteria:
For the test product to be considered bioequivalent to the reference product, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.[3][5]
Quantitative Data Summary
The results of a hypothetical bioequivalence study are summarized in the tables below for illustrative purposes.
Table 1: Pharmacokinetic Parameters of Lamivudine for Test and Reference Formulations (N=24)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 1550 ± 350 | 1600 ± 380 |
| Tmax (h) | 1.2 ± 0.5 | 1.3 ± 0.6 |
| AUC0-t (ngh/mL) | 8500 ± 1800 | 8700 ± 1900 |
| AUC0-∞ (ngh/mL) | 8800 ± 1850 | 9000 ± 1950 |
Table 2: Statistical Analysis of Log-Transformed Pharmacokinetic Data
| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax | 96.88 | 88.50% - 106.12% |
| AUC0-t | 97.70 | 92.50% - 103.20% |
| AUC0-∞ | 97.78 | 92.60% - 103.28% |
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method allows for the highly accurate and precise quantification of lamivudine in human plasma. This is a critical component of a well-designed bioequivalence study. The protocols and parameters outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to successfully conduct bioequivalence studies of lamivudine formulations, ensuring that generic products meet the required standards of quality, safety, and efficacy.
Signaling Pathway and Logical Relationship Diagrams
Caption: Logic of using a stable isotope-labeled internal standard.
References
- 1. Bioequivalence and Food Effect Assessment of 2 Fixed‐Dose Combination Formulations of Dolutegravir and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioequivalence of two lamivudine tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. extranet.who.int [extranet.who.int]
- 5. researchgate.net [researchgate.net]
- 6. extranet.who.int [extranet.who.int]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Notes & Protocols: Preparation of Lamivudine-¹⁵N,d₂ Calibration Standards and Quality Controls
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of calibration standards and quality controls for Lamivudine using Lamivudine-¹⁵N,d₂ as an internal standard (IS). This protocol is intended for use in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Lamivudine in biological matrices like human plasma.
Introduction
Accurate quantification of Lamivudine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Lamivudine-¹⁵N,d₂, is highly recommended for LC-MS/MS-based bioanalytical assays. This approach helps to minimize variations due to matrix effects and improves the accuracy and precision of the method.[1]
This protocol outlines the preparation of stock solutions, intermediate solutions, calibration standards, and quality control samples.
Materials and Reagents
-
Lamivudine reference standard
-
Lamivudine-¹⁵N,d₂ internal standard
-
HPLC grade methanol[2]
-
HPLC grade water
-
Calibrated analytical balance
-
Calibrated pipettes
-
Volumetric flasks (Class A)
-
Polypropylene tubes
Experimental Protocols
Preparation of Stock Solutions
3.1.1. Lamivudine Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of Lamivudine reference standard.[2][3]
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to 10 mL.[2][3]
-
Stopper the flask and vortex until the standard is completely dissolved.
-
Label the flask clearly as "Lamivudine Stock Solution (1 mg/mL)" with the preparation date.
-
Store the stock solution at 2-8°C.[3]
3.1.2. Lamivudine-¹⁵N,d₂ Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of Lamivudine-¹⁵N,d₂ internal standard.
-
Transfer the weighed standard into a 1 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to 1 mL.
-
Stopper the flask and vortex until the standard is completely dissolved.
-
Label the flask clearly as "Lamivudine-¹⁵N,d₂ IS Stock Solution (1 mg/mL)" with the preparation date.
-
Store the stock solution at 2-8°C.
Preparation of Working Solutions
3.2.1. Lamivudine Working Solutions for Calibration Standards and Quality Controls
Prepare a series of working solutions by serially diluting the Lamivudine stock solution (1 mg/mL) with a suitable solvent (e.g., methanol:water, 50:50 v/v). These working solutions will be used to spike the blank biological matrix to create calibration standards and quality control samples.
3.2.2. Lamivudine-¹⁵N,d₂ Internal Standard (IS) Working Solution
Prepare a working solution of the internal standard by diluting the IS stock solution (1 mg/mL) with a suitable solvent to achieve a final concentration that provides an optimal response in the analytical system. A common concentration for the IS working solution is in the range of 100-500 ng/mL.[1] For example, to prepare a 500 ng/mL working solution, dilute 50 µL of the 1 mg/mL IS stock solution to 100 mL with the diluent.
Preparation of Calibration Standards
Calibration standards are prepared by spiking a known volume of the appropriate Lamivudine working solution into a blank biological matrix (e.g., human plasma). The final concentrations should cover the expected range of Lamivudine concentrations in the study samples.
-
Aliquot a fixed volume of blank plasma (e.g., 100 µL) into a series of labeled polypropylene tubes.[1]
-
Spike each tube with a small, defined volume of the corresponding Lamivudine working solution to achieve the desired final concentrations.
-
Vortex each tube for 10-15 seconds to ensure homogeneity.
Preparation of Quality Control (QC) Samples
Quality control samples are prepared independently from the calibration standards, preferably from a separate weighing of the Lamivudine reference standard. QC samples are prepared at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).
-
Prepare a separate set of Lamivudine working solutions for QCs.
-
Aliquot a fixed volume of blank plasma into labeled polypropylene tubes.
-
Spike the blank plasma with the QC working solutions to obtain the desired LQC, MQC, and HQC concentrations.
-
Vortex each tube to ensure homogeneity.
-
Store the prepared QC samples at -80°C until analysis.[1]
Data Presentation
Table 1: Example of Lamivudine Calibration Standard Preparation
| Calibration Standard Level | Lamivudine Working Solution Concentration (ng/mL) | Volume of Working Solution to Spike (µL) | Final Volume of Plasma (µL) | Final Lamivudine Concentration (ng/mL) |
| CAL 1 | 10 | 10 | 990 | 0.1 |
| CAL 2 | 50 | 10 | 990 | 0.5 |
| CAL 3 | 100 | 10 | 990 | 1 |
| CAL 4 | 500 | 10 | 990 | 5 |
| CAL 5 | 1,000 | 10 | 990 | 10 |
| CAL 6 | 5,000 | 10 | 990 | 50 |
| CAL 7 | 10,000 | 10 | 990 | 100 |
| CAL 8 | 20,000 | 10 | 990 | 200 |
Table 2: Example of Lamivudine Quality Control Sample Preparation
| QC Level | Lamivudine QC Working Solution Concentration (ng/mL) | Volume of Working Solution to Spike (µL) | Final Volume of Plasma (µL) | Final Lamivudine Concentration (ng/mL) |
| LQC (Low) | 30 | 10 | 990 | 0.3 |
| MQC (Medium) | 7,500 | 10 | 990 | 75 |
| HQC (High) | 15,000 | 10 | 990 | 150 |
Experimental Workflow Diagram
Caption: Workflow for the preparation of calibration standards and quality controls.
References
- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lamivudine-¹⁵N,d₂ in Intracellular Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV-1 and Hepatitis B infections.[1][2][3] As a prodrug, lamivudine requires intracellular phosphorylation to its active metabolite, lamivudine 5'-triphosphate (3TC-TP), to exert its antiviral effect.[1][2][4][5] 3TC-TP acts as a competitive inhibitor of viral reverse transcriptase and leads to the termination of the growing viral DNA chain.[1][2][4] Monitoring the intracellular concentrations of 3TC-TP is crucial for understanding its pharmacokinetics, assessing therapeutic efficacy, and optimizing dosing regimens.[4][5][6] The use of a stable isotope-labeled internal standard, such as Lamivudine-¹⁵N,d₂, is essential for accurate and precise quantification of intracellular 3TC-TP by mass spectrometry-based methods. This application note provides detailed protocols and data for the use of Lamivudine-¹⁵N,d₂ in intracellular drug monitoring.
Signaling Pathway: Intracellular Activation of Lamivudine
Lamivudine enters the cell and undergoes a three-step phosphorylation process to become its active triphosphate form. This process is initiated by deoxycytidine kinase, followed by deoxycytidylate kinase, and finally by nucleoside diphosphate kinase. The conversion of lamivudine diphosphate (3TC-DP) to 3TC-TP is considered the rate-limiting step in this pathway.[6]
Caption: Intracellular phosphorylation pathway of Lamivudine.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of intracellular lamivudine triphosphate (3TC-TP) from clinical studies.
Table 1: Intracellular 3TC-TP Pharmacokinetics in Healthy Volunteers (ENCORE 2 Study) [4]
| Parameter | 300 mg Once Daily (GM, 90% CI) | 150 mg Once Daily (GM, 90% CI) |
| AUC₀₋₂₄ (pmol·h/10⁶ cells) | 59.5 (51.8 to 68.3) | 44.0 (38.0 to 51.0) |
| Cₘₐₓ (pmol/10⁶ cells) | 4.10 (3.59 to 4.69) | 2.95 (2.47 to 3.51) |
| C₂₄ (pmol/10⁶ cells) | 1.49 (1.19 to 1.86) | 1.23 (1.00 to 1.52) |
GM: Geometric Mean, CI: Confidence Interval
Table 2: Intracellular 3TC-TP Pharmacokinetics with Different Dosing Regimens [5]
| Parameter | 300 mg Once Daily (GLS Mean Ratio, 90% CI) | 150 mg Twice Daily (GLS Mean Ratio, 90% CI) |
| AUC₂₄,ₛₛ | 0.99 (0.88, 1.11) | Reference |
| Cₐᵥₑ,ₛₛ | 0.99 (0.88, 1.11) | Reference |
| Cₘₐₓ,ₛₛ | 0.93 (0.81, 1.07) | Reference |
GLS: Geometric Least-Squares, ss: Steady-State
Experimental Protocols
Protocol 1: Quantification of Intracellular Lamivudine Triphosphate from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from validated methods for quantifying intracellular 3TC-TP using LC-MS/MS.[5][7]
1. Materials and Reagents:
-
Lamivudine Triphosphate (3TC-TP) standard
-
Lamivudine-¹⁵N,d₂-Triphosphate (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Potassium Chloride (KCl)
-
Acetonitrile (ACN, LC-MS grade)
-
Ammonium Formate
-
Ammonium Hydroxide
-
Deionized Water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Waters QMA Accel)
-
Human PBMCs (isolated from whole blood)
2. Sample Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Count the cells to ensure a consistent number for each sample (e.g., 2 x 10⁶ cells).
-
Lyse the cells by adding 70% methanol and vortexing.
-
Spike the cell lysate with the internal standard, Lamivudine-¹⁵N,d₂-Triphosphate.
-
Load the mixture onto a pre-conditioned SPE plate.
-
Wash the SPE plate with increasing concentrations of KCl (e.g., 60, 70, 80, and 90 mM, pH 5.0) to remove interfering substances and other lamivudine metabolites.[5]
-
Elute the 3TC-TP and the internal standard from the SPE plate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Anion-exchange column (e.g., BioBasic-AX, 150 mm × 2.1 mm, 5 µm).[8]
-
Mobile Phase A: 40% ACN, 0.06% acetic acid, and 10 mM ammonium formate in water.[8]
-
Mobile Phase B: 30% ACN, 0.3% ammonium hydroxide, and 1 mM ammonium formate in deionized water.[8]
-
Flow Rate: 0.45 mL/min.[8]
-
Gradient: A gradient elution is typically used to separate 3TC-TP from other cellular components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for 3TC-TP and Lamivudine-¹⁵N,d₂-Triphosphate need to be optimized.
-
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of 3TC-TP to the internal standard against the concentration of the 3TC-TP standards.
-
The concentration of 3TC-TP in the unknown samples is then determined from this calibration curve.
Caption: Workflow for intracellular 3TC-TP quantification.
Conclusion
The use of Lamivudine-¹⁵N,d₂ as an internal standard in LC-MS/MS-based methods allows for the accurate and precise quantification of intracellular lamivudine triphosphate. This is a critical tool for pharmacokinetic and pharmacodynamic studies, aiding in the optimization of lamivudine therapy for patients with HIV-1 and Hepatitis B. The detailed protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals working in this area.
References
- 1. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Equivalent Steady-State Pharmacokinetics of Lamivudine in Plasma and Lamivudine Triphosphate within Cells following Administration of Lamivudine at 300 Milligrams Once Daily and 150 Milligrams Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of lamivudine phosphorylation in peripheral blood mononuclear cells from patients infected with HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address matrix effects in Lamivudine quantification using Lamivudine-15N,d2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Lamivudine-¹⁵N,d₂ as an internal standard to address matrix effects in the quantification of Lamivudine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Lamivudine quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, urine).[1] In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Lamivudine, endogenous substances like phospholipids, salts, and proteins can suppress or enhance the Lamivudine signal, leading to inaccurate and imprecise quantification.[1][2] This is a critical concern in bioanalysis as it can compromise the reliability of pharmacokinetic and toxicokinetic data.
Q2: How does using Lamivudine-¹⁵N,d₂ help in addressing matrix effects?
A2: Lamivudine-¹⁵N,d₂ is a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte (Lamivudine).[3] It co-elutes with Lamivudine from the liquid chromatography column and experiences the same degree of matrix-induced ion suppression or enhancement.[1][3] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to a more accurate and precise measurement.[3]
Q3: What is the fundamental difference between an internal standard (IS) and a stable isotope-labeled internal standard (SIL-IS)?
A3: While both are used for quantification, a standard internal standard might be a molecule structurally similar to the analyte. However, its chromatographic behavior and ionization efficiency might differ slightly, meaning it may not perfectly compensate for matrix effects. A SIL-IS, like Lamivudine-¹⁵N,d₂, is structurally identical to Lamivudine, with only a difference in isotopic composition. This ensures that it behaves virtually identically to the analyte during sample extraction, chromatography, and ionization, providing superior correction for matrix effects.[3][4]
Q4: Can I use a different internal standard, like Abacavir or Zidovudine, to correct for matrix effects in Lamivudine analysis?
A4: While some methods have used other structurally related compounds as internal standards[5], a SIL-IS is strongly recommended for the most robust compensation of matrix effects.[3] Different compounds will have different retention times and ionization efficiencies, and thus will not experience the exact same matrix effects as Lamivudine. Using a non-isotopic internal standard may fail to correct for inter-individual variability in plasma samples.[6]
Troubleshooting Guide
Issue 1: High variability in quality control (QC) samples or between different plasma lots.
-
Question: My QC sample results show high coefficients of variation (%CV), and I'm observing significant differences when I analyze samples from different patients. What could be the cause?
-
Answer: This issue is often symptomatic of a relative matrix effect, where the degree of ion suppression or enhancement varies between different sources of plasma.
-
Troubleshooting Steps:
-
Confirm Co-elution: Ensure that Lamivudine and Lamivudine-¹⁵N,d₂ have the same chromatographic retention time. If they are separating, the SIL-IS cannot effectively compensate for matrix effects. Adjusting the chromatographic method may be necessary.[2]
-
Evaluate Matrix Factor: Perform a post-extraction spike experiment to quantitatively assess the matrix effect. This involves comparing the response of the analyte spiked into an extracted blank matrix with the response of the analyte in a pure solution.[7] The FDA guidance for bioanalytical method validation provides a framework for this assessment.[3]
-
Optimize Sample Preparation: Inefficient sample cleanup is a primary cause of matrix effects.[2][8] If you are using protein precipitation, consider switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering components like phospholipids.[3][8]
-
-
Issue 2: Low signal intensity or poor sensitivity for Lamivudine.
-
Question: I am struggling to achieve the required lower limit of quantification (LLOQ) for my assay. The signal for Lamivudine is consistently weak.
-
Answer: This is likely due to significant ion suppression. While Lamivudine-¹⁵N,d₂ can correct for this suppression, it cannot restore lost signal intensity.[8]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify your LC method to separate Lamivudine from the regions where most matrix components elute. Often, phospholipids elute in the middle of a typical reversed-phase gradient. Adjusting the gradient or using a different column chemistry can help.[2]
-
Change Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects.[8] If your instrument allows, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to suppression from non-volatile matrix components.[1]
-
Reduce Injection Volume: Injecting a smaller volume of the extracted sample can reduce the total amount of matrix components entering the mass spectrometer, thereby lessening the ion suppression effect.[7]
-
Sample Dilution: In some cases, simply diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components and improve the signal.[2]
-
-
Experimental Protocols & Data
Protocol: Evaluation of Matrix Effect Using Post-Extraction Addition
This protocol is designed to quantify the extent of matrix effects as recommended by regulatory guidelines.
-
Sample Preparation:
-
Obtain at least six different lots of blank human plasma.
-
Extract these blank samples using your validated sample preparation method (e.g., Solid Phase Extraction).
-
-
Solution Preparation:
-
Set A: Prepare a solution of Lamivudine at a known concentration (e.g., MQC level) in the mobile phase.
-
Set B: Spike the extracts from the blank plasma lots with Lamivudine to the same final concentration as Set A.
-
Set C: Spike the extracts from the blank plasma lots with both Lamivudine and Lamivudine-¹⁵N,d₂ to the same final concentrations used in your assay.
-
-
Analysis & Calculation:
-
Analyze all three sets by LC-MS/MS.
-
Absolute Matrix Effect (ME): Calculate as ME = (Peak Response in Set B) / (Peak Response in Set A). A value < 1 indicates suppression; > 1 indicates enhancement.
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate as IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set C) / (Peak Area Ratio of Analyte/IS in pure solution).
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized MF across the different plasma lots should be ≤15%. This demonstrates that the SIL-IS is effectively compensating for variable matrix effects.
-
Workflow for Troubleshooting Matrix Effects
Caption: Troubleshooting workflow for matrix effect issues.
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods quantifying Lamivudine in human plasma using a stable isotope-labeled internal standard.
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 1 - 4000 ng/mL | [3][5][9][10] |
| Lower Limit of Quantification (LLOQ) | 1 - 25 ng/mL | [3][10] |
| Inter-day/Intra-day Precision (%CV) | ≤ 10% | [3][9] |
| Accuracy (% Deviation) | ≤ 8.3% (within ±15% of nominal) | [3][9] |
| Extraction Recovery | > 90% | [3][9] |
| Matrix Effect (Ion Suppression) | ~2-5% (compensated by SIL-IS) | [3] |
General LC-MS/MS Method Workflow
Caption: Standard bioanalytical workflow for Lamivudine.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of carbon-14 and stable isotope labeled Censavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel LC-MS/MS method for simultaneous quantification of tenofovir and lamivudine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencescholar.us [sciencescholar.us]
Optimizing mobile phase composition for Lamivudine analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase composition in the analysis of Lamivudine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Lamivudine, with a focus on mobile phase and chromatographic problems.
Question: Why am I observing poor peak shape (tailing or fronting) for Lamivudine?
Answer:
Poor peak shape for Lamivudine can be attributed to several factors, often related to interactions between the analyte, stationary phase, and mobile phase.
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the amine groups of Lamivudine, leading to peak tailing.
-
Solution: Add a small amount of a competing base or an acidic modifier to the mobile phase. Formic acid (0.1%) or acetic acid (0.5%) in the aqueous portion of the mobile phase can help to protonate the silanol groups and reduce these secondary interactions.[1]
-
-
Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of Lamivudine. An inappropriate pH can lead to poor peak shape.
-
Solution: Lamivudine is a polar compound. Using a mobile phase with a slightly acidic pH (e.g., pH 3.0-4.0) can ensure consistent protonation and improved peak symmetry. Buffers such as ammonium acetate or ammonium formate are effective for pH control in LC-MS/MS applications.[2]
-
-
Column Overload: Injecting too high a concentration of Lamivudine can saturate the stationary phase, resulting in peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute the sample. Ensure the concentration of Lamivudine in the injected sample is within the linear range of the method.
-
Question: My Lamivudine peak is showing a significant shift in retention time. What could be the cause?
Answer:
Retention time shifts are a common problem in liquid chromatography and can be caused by a variety of factors.
-
Inconsistent Mobile Phase Preparation: Even small variations in the mobile phase composition can lead to shifts in retention time.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use calibrated volumetric flasks and pipettes. It is recommended to prepare a fresh batch of mobile phase daily.
-
-
Column Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.
-
-
Column Equilibration: Insufficient column equilibration time between injections or after a change in mobile phase composition can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical sequence. A general rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.
-
-
Changes in Mobile Phase pH: If the mobile phase is not adequately buffered, its pH may change over time, affecting the retention of ionizable analytes like Lamivudine.
Question: I am experiencing low sensitivity or a weak signal for Lamivudine. How can I improve it?
Answer:
Low sensitivity can be a result of suboptimal mobile phase composition or mass spectrometry settings.
-
Inefficient Ionization: The mobile phase composition directly impacts the efficiency of electrospray ionization (ESI).
-
Solution: The addition of volatile acids like formic acid or acetic acid to the mobile phase can enhance the protonation of Lamivudine in positive ion mode, leading to a stronger signal.[4] Acetonitrile is often preferred over methanol as the organic modifier as it can lead to better ionization efficiency in some cases.
-
-
Suboptimal Mobile Phase Additives: The choice and concentration of additives are critical.
-
Solution: While acidic modifiers are beneficial, high concentrations can sometimes lead to ion suppression. Optimize the concentration of the additive (e.g., 0.1% formic acid is common) to achieve the best signal-to-noise ratio.
-
-
Mass Spectrometer Tuning: The instrument parameters may not be optimized for Lamivudine.
-
Solution: Infuse a standard solution of Lamivudine directly into the mass spectrometer to optimize parameters such as declustering potential, collision energy, and ion source settings for the specific MRM transitions of Lamivudine.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting mobile phase compositions for Lamivudine analysis by LC-MS/MS?
A1: A good starting point for method development for Lamivudine on a C18 column is a gradient or isocratic elution using a combination of an aqueous solution with an organic modifier. Common compositions include:
-
Aqueous Phase: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (pH adjusted with acetic acid).[2]
-
Organic Phase: Acetonitrile or Methanol.
A typical starting gradient could be 5-95% organic phase over several minutes. For isocratic methods, a common ratio is in the range of 20:80 to 60:40 (aqueous:organic).[2][5]
Q2: Should I use acetonitrile or methanol as the organic modifier?
A2: Both acetonitrile and methanol can be used for the analysis of Lamivudine. Acetonitrile generally has a lower viscosity, which can lead to lower backpressure and potentially better chromatographic efficiency. It is often favored in LC-MS/MS due to its favorable properties in the ESI source. However, methanol can sometimes offer different selectivity. The choice between the two should be based on empirical testing during method development to achieve the best separation and sensitivity for your specific application.
Q3: What is the role of adding an acid (e.g., formic acid, acetic acid) to the mobile phase?
A3: Adding a small amount of a volatile acid to the mobile phase serves two primary purposes in the LC-MS/MS analysis of Lamivudine:
-
Improved Peak Shape: It helps to suppress the interaction of the basic amine groups in Lamivudine with acidic silanol groups on the silica-based stationary phase, thus reducing peak tailing.
-
Enhanced Ionization: In positive mode electrospray ionization (ESI), the acidic mobile phase promotes the protonation of Lamivudine, leading to a more stable and intense signal in the mass spectrometer.[4]
Q4: Can I use a phosphate buffer in the mobile phase for LC-MS/MS analysis of Lamivudine?
A4: It is not recommended to use non-volatile buffers like phosphate buffers (e.g., sodium phosphate, potassium phosphate) in LC-MS/MS.[6][7] These buffers can precipitate in the ion source of the mass spectrometer, leading to contamination, signal suppression, and significant instrument downtime for cleaning. Volatile buffers such as ammonium acetate or ammonium formate are the preferred choice for LC-MS/MS applications as they are compatible with the high vacuum of the mass spectrometer.
Experimental Protocols
Protocol 1: Preparation of Mobile Phase (0.1% Formic Acid in Water and Acetonitrile)
-
Aqueous Component (Mobile Phase A):
-
Measure 1 L of HPLC-grade water into a clean mobile phase reservoir bottle.
-
Using a micropipette, add 1.0 mL of LC-MS grade formic acid to the water.
-
Mix the solution thoroughly.
-
Degas the solution for 15-20 minutes using an ultrasonicator or an online degasser.
-
-
Organic Component (Mobile Phase B):
-
Pour 1 L of HPLC-grade acetonitrile into a separate clean mobile phase reservoir bottle.
-
Degas the solvent as described above.
-
Protocol 2: General LC-MS/MS Method for Lamivudine Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B
-
5.0 min: 5% B
-
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition for Lamivudine: m/z 230.1 → 112.1.[3]
-
MS Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., declustering potential, collision energy) by infusing a standard solution of Lamivudine.
Data Presentation
Table 1: Comparison of Mobile Phase Compositions for Lamivudine Analysis
| Mobile Phase Composition | Column | Retention Time (min) | Reference |
| 0.5% Acetic Acid in Water:Acetonitrile (20:80, v/v) | Symmetry C18 (150 x 3.9 mm, 5 µm) | Not Specified | [5] |
| 10 mM Ammonium Acetate (pH 3.8):Acetonitrile (60:40, v/v) | Inertsil ODS (250 x 4.6 mm, 5 µm) | 2.327 | [2] |
| Acetonitrile:Buffer (75:25, v/v) | Hypurity C18 (100 x 4.6 mm, 5.0 µm) | Not Specified | [8] |
| 10 mM Ammonium Formate:Methanol:Acetonitrile (50:25:25, v/v/v) | Xterra C18 (150 x 4.6 mm, 5 µm) | Not Specified | [3] |
| 0.1% Acetic Acid in 15:85 Acetonitrile:Water (v/v) | Synergi Hydro-RP (150 x 2.0 mm, 4 µm) | ~4.5 | [1] |
| 0.1% Formic Acid Buffer:Acetonitrile (20:80, v/v) | Hypurity Advance (50 x 4.6 mm, 5 µm) | 1.84 | [9] |
Visualizations
Caption: Experimental workflow for Lamivudine analysis by LC-MS/MS.
Caption: Troubleshooting flowchart for common LC-MS/MS issues.
References
- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. ijbpas.com [ijbpas.com]
- 8. media.neliti.com [media.neliti.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Analysis of Lamivudine-15N,d2 in Complex Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Lamivudine-15N,d2 in complex biological samples. Our goal is to help you minimize ion suppression and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a type of matrix effect where components of the biological sample (the "matrix") interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analysis.[2][4] It is a significant concern in bioanalysis because it can lead to underestimation of the analyte concentration.
Q2: How can I identify if ion suppression is affecting my this compound signal?
A2: A common method to identify ion suppression is a post-column infusion experiment.[2][5] In this procedure, a constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank biological sample extract is then injected. A drop in the constant baseline signal for this compound indicates that co-eluting matrix components are causing ion suppression.[2][5] Another approach is the post-extraction spike method, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution.[6]
Q3: What are the primary causes of ion suppression in biological samples?
A3: The primary causes of ion suppression are endogenous and exogenous components in the biological matrix.[1][2] Endogenous components include phospholipids, salts, proteins, and metabolites that can co-elute with this compound.[7][8] Exogenous substances can include anticoagulants, formulation agents, and contaminants from sample collection and preparation materials.[3][9] These interfering substances can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or form adducts.[2][3][4]
Q4: Why is a stable isotope-labeled internal standard like this compound beneficial in mitigating ion suppression?
A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating ion suppression.[1] Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression.[1] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound signal intensity | Significant ion suppression from matrix components. | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering phospholipids and proteins.[1][4][7] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate this compound from the interfering matrix components.[1][2] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering species, though this may impact sensitivity.[3][4] |
| Poor reproducibility of results (high %RSD) | Inconsistent ion suppression across different samples. | 1. Use a Stable Isotope-Labeled Internal Standard: Ensure this compound is used as the internal standard to compensate for sample-to-sample variations in matrix effects.[1] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[1] |
| Shift in this compound retention time | Column degradation or matrix buildup. | 1. Implement a Column Wash Step: After each analytical run, wash the column with a strong organic solvent to remove strongly retained matrix components.[10] 2. Use a Guard Column: A guard column can help protect the analytical column from strongly adsorbing matrix components.[11] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to extract Lamivudine from human plasma while minimizing matrix components that cause ion suppression.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Oasis HLB 1cc SPE cartridges[10]
-
Methanol
-
Acetonitrile
-
0.1% Acetic Acid in water[10]
-
Centrifuge
-
Evaporator
Procedure:
-
To 100 µL of plasma, add the internal standard (this compound).[10]
-
Precondition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute Lamivudine and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
Chromatographic Conditions:
-
Column: Phenomonex Synergi Hydro-RP (2.0 x 150 mm)[10]
-
Mobile Phase: 15% acetonitrile and 0.1% acetic acid in water.[10]
-
Flow Rate: 0.200 mL/min[10]
-
Injection Volume: 5 µL[12]
-
Column Temperature: 35°C[10]
-
Autosampler Temperature: 15°C[10]
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive[10]
-
Multiple Reaction Monitoring (MRM) Transitions:
Visualizations
Caption: Workflow for Lamivudine analysis in biological samples.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. providiongroup.com [providiongroup.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with contamination and carryover in Lamivudine-15N,d2 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lamivudine-15N,d2 analysis. The focus is on identifying and mitigating issues related to contamination and carryover in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of carryover in this compound analysis?
A1: Carryover in LC-MS/MS analysis of this compound can originate from several components of the system. The most common sources include the autosampler needle, injection valve, sample loop, column, and the mass spectrometer's ion source. Due to its chemical properties, Lamivudine can adhere to surfaces within the fluidic path, leading to its appearance in subsequent blank or low-concentration sample injections.
Q2: How can I differentiate between carryover and system contamination?
A2: A strategic sequence of injections can help distinguish between carryover and contamination.
-
Carryover is typically observed when a blank sample is injected immediately after a high-concentration sample. The analyte peak in the first blank will be largest and should decrease in subsequent blank injections.
-
Contamination often results in a consistent background signal or random appearance of the analyte in blank injections, regardless of the preceding sample. This may indicate contaminated solvents, reagents, or system components.
Q3: What is an acceptable level of carryover for this compound bioanalytical methods?
A3: According to regulatory guidelines for bioanalytical method validation, the response of the analyte in a blank sample following the injection of an upper limit of quantitation (ULOQ) sample should not exceed 20% of the response of the lower limit of quantitation (LLOQ).
Q4: What are the initial steps to troubleshoot unexpected peaks of this compound in my chromatogram?
A4: Begin by systematically identifying the source of the unexpected peaks. A troubleshooting workflow, such as the one outlined in the diagram below, can guide this process. Start by injecting a series of blanks to confirm the issue. Then, systematically bypass components of the LC system (e.g., column, autosampler) to isolate the source of the contamination or carryover.
Troubleshooting Guides
Issue 1: High Carryover Observed in Blank Injections After a High-Concentration Sample
Possible Cause: Analyte adsorption to surfaces in the injection system or on the analytical column.
Troubleshooting Steps:
-
Optimize Autosampler Wash:
-
Increase the volume and/or number of needle washes.
-
Use a wash solvent with a stronger elution strength than the mobile phase. A mixture of organic solvent (e.g., isopropanol or acetonitrile) and water, sometimes with a small amount of acid (e.g., formic acid) or base, can be effective.
-
-
Modify Mobile Phase or Gradient:
-
Incorporate a high-organic wash step at the end of each chromatographic run to ensure all analytes are eluted from the column.
-
For particularly stubborn carryover, a "sacrificial" injection of a blank solution with a high percentage of organic solvent can be made between samples.
-
-
Inspect and Clean Hardware:
-
Check the injection valve rotor seal for scratches or wear, as these can trap analytes.
-
If carryover persists, follow the detailed system cleaning protocol outlined in the "Experimental Protocols" section.
-
Issue 2: Consistent this compound Signal in All Blank and Zero Samples
Possible Cause: System-wide contamination of mobile phases, solvents, or glassware.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Discard existing mobile phases and prepare fresh solutions using high-purity (e.g., LC-MS grade) solvents and water. Ensure all glassware is scrupulously clean.
-
Check Autosampler Wash Solvents: Replace the autosampler wash solvents with freshly prepared solutions.
-
Isolate the Contamination Source:
-
Disconnect the LC system from the mass spectrometer and direct the flow to waste. Monitor the MS background. If it decreases, the contamination is likely from the LC system.
-
If the MS background remains high, the contamination may be within the mass spectrometer source or transfer optics. A source cleaning may be required.
-
Data Presentation
Table 1: Carryover Acceptance Criteria and Troubleshooting Thresholds
| Parameter | Acceptance Criterion | Action Level | Recommended Action |
| Carryover in Blank after ULOQ | Peak area ≤ 20% of LLOQ peak area | > 20% of LLOQ | Optimize autosampler wash and gradient conditions. |
| Carryover in Blank after ULOQ | Peak area > 50% of LLOQ | > 50% of LLOQ | Perform a system flush as per the cleaning protocol. Inspect and potentially replace the injector rotor seal. |
| Analyte Signal in Pre-Injection Blank | No detectable peak | Any detectable peak | Prepare fresh mobile phases and wash solutions. Investigate for system contamination. |
Experimental Protocols
Protocol 1: LC-MS/MS System Cleaning for this compound Carryover Reduction
This protocol describes a general procedure for cleaning an LC-MS/MS system to reduce carryover of polar compounds like Lamivudine.
Materials:
-
LC-MS Grade Water
-
LC-MS Grade Isopropanol (IPA)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Methanol (MeOH)
-
Formic Acid (optional, for acidic wash)
-
Ammonium Hydroxide (optional, for basic wash)
Procedure:
-
System Preparation:
-
Remove the analytical column and replace it with a zero-dead-volume union.
-
Divert the flow from the MS inlet to a waste container.
-
-
Sequential Flushing:
-
Flush the entire system (pumps, autosampler, and tubing) with the following solvents sequentially, for at least 30 minutes each at a flow rate of 0.5-1.0 mL/min:
-
100% LC-MS Grade Water (to remove buffers and salts)
-
100% Isopropanol (a strong solvent for a wide range of contaminants)
-
100% Acetonitrile
-
50:50 (v/v) Acetonitrile/Water
-
-
-
Intensive Autosampler Cleaning:
-
Fill the autosampler wash vials with fresh 50:50 (v/v) Isopropanol/Water.
-
Run the autosampler's needle wash function for an extended period (e.g., 10-15 minutes).
-
-
System Re-equilibration:
-
Install the analytical column.
-
Flush the column with the initial mobile phase conditions for at least 30 minutes or until the baseline is stable.
-
-
Performance Verification:
-
Inject a series of blank solutions to ensure the carryover has been eliminated.
-
Inject an LLOQ sample to confirm system performance has not been compromised.
-
Visualizations
Caption: Troubleshooting workflow for this compound peak identification.
Stability testing and proper storage conditions for Lamivudine-15N,d2 stock solutions
This technical support center provides guidance on the stability testing and proper storage of Lamivudine-15N,d2 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to aliquot this compound stock solutions into single-use volumes and store them at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles, as this can potentially lead to degradation over time.[1] For short-term storage (up to 24 hours), solutions can be kept at room temperature, and for up to 45 days at refrigerated temperatures (2-8°C), though colder temperatures are preferable for long-term stability.
Q2: How stable is this compound in different solvents?
A2: Lamivudine is soluble in water and methanol.[2] While specific stability data for this compound in various solvents is not extensively published, studies on the unlabeled compound and similar labeled compounds suggest good stability in common analytical solvents like methanol and water when stored properly.[2][3] For instance, a study on Lamivudine-13C,15N2, a closely related isotopically labeled form, demonstrated good stability in solution.[2]
Q3: Does the isotopic labeling of this compound affect its chemical stability compared to unlabeled Lamivudine?
A3: Stable isotope labeling, such as with 15N and deuterium (d2), does not significantly alter the chemical properties or stability of a molecule.[4][] The mass difference is minimal and generally does not impact the molecule's susceptibility to degradation under typical storage and experimental conditions.[6] Therefore, the stability profile of this compound is expected to be comparable to that of unlabeled Lamivudine.
Q4: What are the known degradation pathways for Lamivudine?
A4: Forced degradation studies on unlabeled lamivudine have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions.[7][8] It is relatively stable under neutral, thermal (heat), and photolytic (light) stress.[7][8] Degradation typically involves hydrolysis of the cytosine ring or oxidation of the oxathiolane ring.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the stock solution. | Prepare a fresh dilution from a new aliquot of the stock solution stored at -80°C. Verify the pH of your analytical mobile phase and samples; lamivudine is unstable in acidic and alkaline conditions.[7][8] Protect solutions from strong oxidizing agents. |
| Loss of signal intensity over time | Adsorption to container surfaces or gradual degradation. | Use silanized glass or low-adsorption polypropylene vials for storage. Ensure the stock solution has not been subjected to multiple freeze-thaw cycles. Re-evaluate the concentration of the stock solution. |
| Inconsistent results between experiments | Improper storage or handling of stock solutions. | Always aliquot stock solutions into single-use volumes to avoid contamination and degradation from repeated handling.[1] Ensure consistent thawing and mixing procedures before use. |
Stability Data for Lamivudine
The following tables summarize quantitative data from forced degradation studies on unlabeled lamivudine, which can be used as a proxy for the expected stability of this compound.
Table 1: Stability of Lamivudine under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | Not Specified | 0.2 | [9] |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | Not Specified | 1.5 | [9] |
| Oxidative | 3% H₂O₂ | 24 hours | Not Specified | 1.6 | [9] |
| Thermal | Dry Heat | 24 hours | 60°C | 0.5 | [9] |
| Photolytic | UV Light | 24 hours | Not Specified | 0.7 | [9] |
Table 2: Comparative Degradation of Lamivudine under Mild and Extensive Stress
| Stress Condition | Mild Condition Degradation (%) | Extensive Condition Degradation (%) | Reference |
| Acidic Hydrolysis | No degradation | 18 | [7] |
| Alkaline Hydrolysis | 8.5 | 32 | [7] |
| Oxidative | 86 | 100 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in a suitable solvent (e.g., HPLC-grade methanol or water) in a Class A volumetric flask.
-
Sonication: Sonicate the solution for approximately 10 minutes to ensure complete dissolution.
-
Dilution: Bring the solution to the final volume with the solvent and mix thoroughly.
-
Storage: Aliquot the stock solution into amber, silanized glass or low-adsorption polypropylene vials and store at -80°C.
Protocol 2: Forced Degradation Study
This protocol is based on studies performed on unlabeled lamivudine.
-
Acidic Degradation: Mix the stock solution with an equal volume of 0.1 N HCl and keep at room temperature for a specified duration (e.g., 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Alkaline Degradation: Mix the stock solution with an equal volume of 0.1 N NaOH and keep at room temperature for a specified duration. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for a specified duration.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified duration.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration. A control sample should be kept in the dark.
-
Analysis: Analyze the stressed samples and a control sample by a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for a forced degradation stability study.
Caption: Troubleshooting logic for common issues with stock solutions.
References
- 1. The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. rjptonline.org [rjptonline.org]
- 4. metsol.com [metsol.com]
- 6. Kinetic equivalence of stable-isotope-labeled and unlabeled phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.direct [scholars.direct]
- 8. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Resolving co-eluting interferences with Lamivudine-15N,d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bioanalysis of Lamivudine, focusing on the resolution of co-eluting interferences using its stable isotope-labeled internal standard, Lamivudine-¹⁵N,d₂.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences in the context of Lamivudine LC-MS/MS analysis?
A1: Co-eluting interferences are compounds in a biological sample (like plasma or serum) that are not chromatographically separated from Lamivudine and exit the liquid chromatography (LC) column at the same time. These interferences can be endogenous matrix components, metabolites, or co-administered drugs. In the mass spectrometer (MS) source, they can affect the ionization of Lamivudine, leading to either ion suppression (a decreased signal) or ion enhancement (an increased signal). This can compromise the accuracy and reproducibility of the quantitative analysis.
Q2: How does using Lamivudine-¹⁵N,d₂ help in resolving these interferences?
A2: Lamivudine-¹⁵N,d₂ is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Lamivudine but has a higher mass due to the incorporation of ¹⁵N and deuterium atoms. Because it is chemically identical, it co-elutes perfectly with Lamivudine and experiences the same matrix effects (ion suppression or enhancement).[1] However, the mass spectrometer can distinguish between the two compounds based on their different masses (m/z). By calculating the ratio of the analyte signal to the internal standard signal, any variations caused by matrix effects are normalized, leading to more accurate and precise quantification.[1]
Q3: What are the key characteristics of a good SIL internal standard like Lamivudine-¹⁵N,d₂?
A3: A good SIL internal standard should:
-
Co-elute with the analyte.
-
Have no isotopic interference with the analyte (i.e., the M+1, M+2, or M+4 isotopologues of the analyte should not overlap with the mass of the internal standard).
-
Be stable and not exchange isotopes with the solvent or matrix.
-
Be present in a high isotopic purity to avoid contributing to the analyte signal.
Q4: Can metabolites of Lamivudine interfere with its quantification?
A4: Lamivudine undergoes minimal metabolism in humans, with the primary metabolite being the trans-sulfoxide metabolite. While significant interference from metabolites is less common for Lamivudine compared to other drugs, it is still crucial to ensure chromatographic separation from any potential metabolites, especially in studies involving altered patient populations or drug-drug interactions. In-source fragmentation of a co-eluting metabolite could potentially generate an ion identical to the Lamivudine precursor ion, leading to inaccurate results.
Troubleshooting Guide
Issue 1: I am observing significant ion suppression or enhancement in my Lamivudine assay.
-
Question: My Lamivudine signal is highly variable between different plasma lots, suggesting strong matrix effects. How can I mitigate this?
-
Answer: This is a classic case where a stable isotope-labeled internal standard is essential.
-
Incorporate Lamivudine-¹⁵N,d₂: If you are not already using it, adding Lamivudine-¹⁵N,d₂ to your samples, blanks, and calibration standards will compensate for these matrix effects. The ratio of Lamivudine to Lamivudine-¹⁵N,d₂ should remain constant even if the absolute signal intensity of both varies.
-
Optimize Sample Preparation: Re-evaluate your sample preparation method. Protein precipitation is a common technique, but it may not remove all interfering phospholipids. Consider solid-phase extraction (SPE) for a cleaner sample extract.
-
Improve Chromatographic Separation: Adjust your mobile phase gradient or change the stationary phase of your column to better separate Lamivudine from the interfering matrix components.
-
Issue 2: I see an unexpected peak at or near the retention time of Lamivudine.
-
Question: An unknown peak is appearing close to my Lamivudine peak, and it's affecting the integration and accuracy of my results. What should I do?
-
Answer: This indicates a co-eluting interference that is not being resolved.
-
Confirm with Blank Matrix: Analyze six different lots of blank plasma to see if the interfering peak is endogenous.
-
Check for Co-administered Drugs: If the study involves multi-drug regimens, check the retention times of all other administered drugs and their known metabolites.
-
Optimize Chromatography: The primary solution is to improve the chromatographic resolution. Try a slower gradient, a different organic modifier in your mobile phase, or a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18).
-
Utilize MS/MS Specificity: Ensure that the MRM transitions you are monitoring for Lamivudine are highly specific and that the interfering compound does not produce the same product ions from the same precursor ion.
-
Issue 3: My recovery of Lamivudine is low or inconsistent.
-
Question: The extraction recovery for Lamivudine is below 70% and varies significantly between samples. How can I improve this?
-
Answer: Inconsistent recovery can lead to poor precision and accuracy.
-
Use Lamivudine-¹⁵N,d₂: A SIL internal standard is crucial here. As it behaves identically to Lamivudine during extraction, it will correct for any variability in the recovery process.
-
Optimize Extraction Method: Test different extraction solvents or SPE cartridges. For Lamivudine, solid-phase extraction using an Oasis HLB cartridge has been shown to yield high and consistent recoveries.[1]
-
Check pH: The pH of your sample and extraction solvents can significantly impact the recovery of ionizable compounds like Lamivudine. Ensure consistent pH control throughout the process.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for a robust LC-MS/MS method for Lamivudine in human plasma, demonstrating the performance that can be achieved with a stable isotope-labeled internal standard.
Table 1: Accuracy and Precision of Lamivudine Quantification
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Deviation) | Inter-day Precision (%CV) | Inter-day Accuracy (% Deviation) |
| LLOQ | 1 | ≤ 10% | ≤ 8.3% | ≤ 10% | ≤ 8.3% |
| QC Low | 5 | ≤ 10% | ≤ 8.3% | ≤ 10% | ≤ 8.3% |
| QC Mid | 250 | ≤ 10% | ≤ 8.3% | ≤ 10% | ≤ 8.3% |
| QC High | 2500 | ≤ 10% | ≤ 8.3% | ≤ 10% | ≤ 8.3% |
| Data derived from a validated LC/MS/MS assay.[1] |
Table 2: Recovery and Matrix Effect for Lamivudine
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%CV between plasma lots) |
| Lamivudine | 93.9% | < 1.9% |
| Zidovudine (example of another analyte) | 92.3% | < 1.9% |
| Data demonstrates high recovery and minimal matrix effect when using a SIL internal standard.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Spike: To 100 µL of plasma sample, add 50 µL of the working internal standard solution (Lamivudine-¹⁵N,d₂ in water).
-
Pre-treat: Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition SPE Cartridge: Condition an Oasis HLB 1cc cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute: Elute Lamivudine and the internal standard with 1 mL of methanol.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.
-
Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions
-
HPLC System: Surveyor LC system or equivalent.
-
Analytical Column: Phenomenex Synergi Hydro-RP (2.0 x 150 mm, 4 µm).[1]
-
Mobile Phase: An isocratic mobile phase of 15% acetonitrile and 0.1% acetic acid in water.[1]
-
Flow Rate: 0.200 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Lamivudine: 230 -> 112
-
Lamivudine-¹⁵N,d₂: 233 -> 115 (example transition, actual may vary based on labeling)
-
Visualizations
Caption: Experimental workflow for Lamivudine bioanalysis.
Caption: Role of SIL internal standard in correcting matrix effects.
References
Impact of different extraction methods on Lamivudine-15N,d2 recovery
Welcome to the technical support center for Lamivudine-15N,d2 extraction protocols. This guide provides detailed information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals.
Note on this compound: this compound is a stable isotope-labeled version of Lamivudine, commonly used as an internal standard (IS) in bioanalytical methods. Its physicochemical properties are virtually identical to unlabeled Lamivudine. Therefore, the extraction methods, recovery rates, and potential issues discussed for Lamivudine are directly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Lamivudine from biological matrices?
The primary methods for extracting Lamivudine and its internal standards from biological matrices like plasma and serum are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2] Each method has distinct advantages regarding recovery, purity of the final extract, and complexity.
Q2: Which extraction method typically yields the highest recovery for Lamivudine?
Solid-Phase Extraction (SPE) often provides the highest and most consistent recovery rates, frequently exceeding 90%.[2][3] However, high recovery can also be achieved with optimized Liquid-Liquid Extraction and Protein Precipitation methods.[4] The choice of method often depends on the required sensitivity, sample throughput, and available equipment.
Q3: What are the main advantages and disadvantages of each extraction method?
| Method | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | High recovery and selectivity, produces clean extracts, minimizes matrix effects, amenable to automation.[2] | More expensive, can be more time-consuming for manual procedures. |
| Liquid-Liquid Extraction (LLE) | Cost-effective, effective at removing salts and phospholipids. | Can be labor-intensive, requires larger volumes of organic solvents, potential for emulsion formation.[1][5] |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive, suitable for high-throughput screening. | Extracts can be less clean, high potential for matrix effects and ion suppression in LC-MS/MS analysis.[1] |
Q4: How does the choice of solvent impact recovery in Liquid-Liquid and Protein Precipitation extractions?
The choice of organic solvent is critical for achieving high recovery.
-
For Protein Precipitation , acetonitrile has been shown to be highly effective, recovering over 83% of Lamivudine from rabbit plasma, which was significantly more than other solvents like methanol, hexane, or chloroform.[6]
-
For Liquid-Liquid Extraction , a mixture of solvents is often used. For example, a combination of dichloromethane and isopropyl alcohol (1:1, v/v) has been successfully used for extracting Lamivudine from human serum.[1] Ethyl acetate is another commonly used solvent.[5][7]
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of this compound
Possible Cause: Suboptimal parameters within your chosen extraction method.
Solutions:
-
If using Liquid-Liquid Extraction (LLE):
-
Check Solvent Choice: Ensure the extracting solvent is appropriate. Acetonitrile has demonstrated high extraction efficiency for Lamivudine.[6] For LLE, solvent mixtures like ethyl acetate-isopropyl alcohol or dichloromethane-isopropyl alcohol are effective.[1][7]
-
Optimize pH: The pH of the aqueous phase can significantly impact the partitioning of Lamivudine. Ensure the pH is optimized for your specific solvent system.
-
Prevent Emulsions: Vigorous vortexing can lead to emulsions. If this occurs, try gentle mixing or centrifugation at higher speeds to break the emulsion. Adding salt (salting-out) can also help.[1][8]
-
-
If using Solid-Phase Extraction (SPE):
-
Verify Cartridge Conditioning: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's protocol. Inadequate conditioning can lead to poor analyte retention.
-
Evaluate Wash Steps: The wash solvent should be strong enough to remove interferences but weak enough to avoid eluting the analyte. You may need to optimize the solvent composition and volume.
-
Ensure Complete Elution: The elution solvent may not be strong enough, or the volume may be insufficient to completely elute Lamivudine from the sorbent. Consider a stronger elution solvent or increasing the elution volume. A study using Oasis HLB cartridges achieved recoveries of over 93% for Lamivudine.[2]
-
-
If using Protein Precipitation (PPT):
-
Select the Right Precipitant: Acetonitrile is a common and effective precipitating agent for Lamivudine analysis.[6]
-
Ensure Sufficient Mixing and Centrifugation: Thoroughly vortex the sample after adding the precipitant to ensure complete protein crashing. Centrifuge at a sufficient speed and for an adequate duration to obtain a compact pellet and clear supernatant.
-
Issue 2: High Matrix Effects or Interfering Peaks in LC-MS/MS Analysis
Possible Cause: Co-extraction of endogenous components from the biological matrix (e.g., phospholipids, salts).
Solutions:
-
Switch to a Cleaner Extraction Method: Protein precipitation is the fastest method but often results in the "dirtiest" extracts. If you are experiencing significant matrix effects, consider switching to LLE or, preferably, SPE, which provides a much cleaner sample by selectively isolating the analyte.[1][2]
-
Optimize LLE Conditions: Using a "salting-out" approach in LLE can enhance the extraction of Lamivudine into the organic phase while leaving more interfering substances in the aqueous layer.[1][8]
-
Refine SPE Protocol: Add a more rigorous wash step to your SPE protocol to remove weakly bound interferences before eluting Lamivudine. Ensure your elution solvent is selective for the analyte.
Quantitative Data on Lamivudine Recovery
The recovery of Lamivudine can vary significantly based on the chosen method and specific protocol parameters.
Table 1: Comparison of Recovery Rates for Different Lamivudine Extraction Methods
| Extraction Method | Biological Matrix | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Human Serum | 95 - 99% | [3] |
| Solid-Phase Extraction (SPE) | Human Plasma | 93.9% | [2] |
| Protein Precipitation (Methanol) | Human Plasma | > 90% | |
| Liquid-Liquid Extraction | Human Plasma | 88 - 100% | [9] |
| Protein Precipitation (Acetonitrile) | Rabbit Plasma | 83.5% | [6] |
Table 2: Impact of Different Solvents on Lamivudine Recovery using Protein Precipitation from Rabbit Plasma
| Extraction Solvent | Average Recovery (%) | Standard Deviation | Reference |
| Acetonitrile | 83.52% | ± 2.1 | [6] |
| Hexane | 76.46% | ± 1.7 | [6] |
| Chloroform | 71.08% | ± 2.2 | [6] |
| Dichloromethane | 62.88% | ± 1.1 | [6] |
| Methanol | 59.04% | ± 0.8 | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for determining Lamivudine in human plasma.[2]
-
Internal Standard Addition: Add this compound internal standard to the plasma sample.
-
Cartridge Conditioning: Condition an Oasis HLB 1cc cartridge.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute Lamivudine and the internal standard from the cartridge using an appropriate elution solvent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a method for extracting Lamivudine from human plasma.[7]
-
Sample Preparation: To 500 µL of plasma, add 100 µL of the internal standard solution (this compound).
-
Extraction: Add 4 mL of an ethyl acetate-isopropyl alcohol mixture (90:10, v/v).
-
Vortex & Centrifuge: Vortex the mixture to ensure thorough mixing, followed by centrifugation to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent under a stream of nitrogen at 50°C. Reconstitute the dried residue in 400 µL of the mobile phase for analysis.
Protocol 3: Protein Precipitation (PPT)
This protocol is adapted from a method using methanol precipitation.
-
Sample Preparation: Add the internal standard (this compound) to the human plasma sample.
-
Precipitation: Add methanol as the protein precipitating agent.
-
Vortex & Centrifuge: Vortex the sample vigorously to deproteinize. Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Collect the clear supernatant containing Lamivudine and the internal standard.
-
Analysis: The supernatant can be directly injected for HPLC analysis or further processed if needed.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Workflow for Protein Precipitation (PPT).
References
- 1. High-performance liquid chromatographic determination of lamivudine in human serum using liquid-liquid extraction; application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive method for simultaneous determination of lamivudine and zidovudine in human serum by on-line solid-phase extraction coupled to liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Zidovudine and Lamivudine in Plasma Samples Using Miniaturized Homogenous Liquid–Liquid E… [ouci.dntb.gov.ua]
- 5. lc-uv-methodology-for-simultaneous-determination-of-lamivudine-and-zidovudine-in-plasma-by-liquid-liquid-extraction - Ask this paper | Bohrium [bohrium.com]
- 6. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Determination of lamivudine in plasma, amniotic fluid, and rat tissues by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Enhancing the ionization efficiency of Lamivudine-15N,d2 in ESI-MS
Welcome to the technical support center for the analysis of Lamivudine-15N,d2 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the ionization efficiency and ensure accurate quantification of this isotopically labeled internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound.
| Problem ID | Question | Possible Causes & Solutions |
| TS-01 | Why am I observing a low or no signal for this compound? | 1. Inappropriate Mobile Phase pH: Lamivudine contains a basic functional group and ionizes most effectively in an acidic mobile phase. Ensure your mobile phase has a pH between 2 and 4. The use of additives like 0.1% formic acid or acetic acid is recommended to promote protonation and enhance the [M+H]+ ion signal.2. Suboptimal ESI Source Parameters: The ionization efficiency is highly dependent on the ESI source settings. Systematically optimize the capillary voltage, nebulizer pressure, and drying gas temperature and flow rate.3. Sample Concentration: If the sample is too dilute, the signal may be below the instrument's limit of detection. Conversely, overly concentrated samples can lead to ion suppression. |
| TS-02 | My signal for this compound is unstable and fluctuating. | 1. Unstable Taylor Cone: An inconsistent spray at the ESI needle tip, known as an unstable Taylor cone, can cause significant signal fluctuation. This can be due to an incorrect sprayer voltage or a clogged needle. Adjust the voltage and ensure the needle is clean.2. Inadequate Nebulization: The nebulizer gas pressure is crucial for creating a fine aerosol of charged droplets. If the pressure is too low or too high, it can lead to large, unstable droplets and consequently, an erratic signal.3. Mobile Phase Inconsistencies: Ensure proper mixing and degassing of the mobile phase. Air bubbles in the system can cause pressure fluctuations and an unstable spray. |
| TS-03 | I'm observing poor peak shape (e.g., tailing, fronting, or splitting). | 1. Secondary Interactions with Stationary Phase: Peak tailing can occur due to interactions between the basic analyte and residual acidic silanols on the column. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can suppress silanol ionization and improve peak shape.2. Column Overload: Injecting too much sample can lead to peak fronting or broadening. Try diluting your sample.3. Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. |
| TS-04 | Why is the background noise in my chromatogram high? | 1. Contaminated Solvents or Additives: Use only high-purity, LC-MS grade solvents and additives to minimize background noise.2. System Contamination: The LC-MS system, including the column, tubing, and ion source, can become contaminated over time. Regularly flush the system and clean the ion source according to the manufacturer's recommendations.3. Matrix Effects: The sample matrix itself can introduce significant background noise and cause ion suppression. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. |
| TS-05 | I am seeing unexpected adducts or fragments in my mass spectrum. | 1. In-source Fragmentation: High cone or fragmentor voltages can cause the molecule to fragment within the ion source before it reaches the mass analyzer. To favor the precursor ion, start with a lower cone voltage (e.g., 20-30 V) and gradually increase it to find the optimal balance between signal intensity and fragmentation.2. Mobile Phase Adducts: The presence of salts (e.g., sodium) in the mobile phase or from glassware can lead to the formation of adducts like [M+Na]+. Using volatile buffers like ammonium formate and ensuring clean sample vials can minimize this. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: Positive ion mode electrospray ionization (ESI+) is the preferred method for analyzing lamivudine and its isotopically labeled analogues. This is because the structure of lamivudine readily accepts a proton to form a stable [M+H]+ ion in an acidic environment.
Q2: Which mobile phase additives are best for enhancing the signal of this compound?
A2: Acidic additives are crucial for promoting ionization. The most commonly used and effective additives are formic acid and acetic acid, typically at a concentration of 0.1% (v/v) in the aqueous portion of the mobile phase. Ammonium formate can also be used as a volatile buffer to control pH while remaining compatible with mass spectrometry.
Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?
A3: For this compound, the expected precursor ion in positive ESI mode is [M+H]+ at m/z 233. The primary product ion resulting from collision-induced dissociation (CID) is typically observed at m/z 115.
Q4: How important is it to use an isotopically labeled internal standard like this compound?
A4: Using a stable isotopically labeled internal standard is highly recommended for quantitative bioanalytical assays. It helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the quantification.
Q5: What are typical ESI source parameters to start with for optimizing this compound signal?
A5: Initial parameters can vary between instruments, but a good starting point would be:
-
Capillary Voltage: 3000-4000 V
-
Nebulizer Pressure: 30-50 psi
-
Drying Gas Temperature: 300-350 °C
-
Drying Gas Flow: 8-12 L/min
-
Cone Voltage: 20-40 V
These parameters should then be systematically optimized for your specific instrument and mobile phase conditions.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the analysis of lamivudine.
Table 1: LC-MS/MS Parameters for Lamivudine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Acetonitrile & 5 mM ammonium formate with 0.1% formic acid (80:20 v/v) | Acetonitrile: 0.5% glacial acetic acid in water (80:20, v/v) | Acetonitrile: buffer (75:25 v/v) |
| Flow Rate | 0.120 mL/min | Not Specified | 1 mL/min |
| Column | Agilent Zorbax XDB C18 (2.1 x 50 mm, 3.5 µm) | Symmetry C18 (150 mm x 3.9 mm, 5 µm) | Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 231.08 | Not Specified | 230.10 |
| Product Ion (m/z) | 112.00 | Not Specified | 112.05 |
| LLOQ | 2.5 ng/mL | 25 ng/mL | 25.0240 ng/mL |
Table 2: Impact of Mobile Phase pH on Ionization Efficiency
| Mobile Phase pH | Relative Signal Intensity (Positive ESI) | Reference |
| 2-4 | High | |
| >7 | Lower for basic compounds |
Note: Higher mobile phase pH can sometimes improve positive ionization for certain compounds, but for basic analytes like lamivudine, an acidic pH is generally optimal.
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Instrument Setup and Data Acquisition
-
LC System:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax XDB C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS System:
-
Ionization Mode: ESI Positive.
-
Optimize source parameters (Capillary Voltage, Nebulizer Pressure, Gas Temperature, Gas Flow) by infusing a standard solution of this compound.
-
Set the instrument to Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for this compound: m/z 233 -> 115.
-
Optimize Collision Energy for the m/z 233 -> 115 transition.
-
Acquire data.
-
Visualizations
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Lamivudine Quantification Using a Stable Isotope-Labeled Internal Standard in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance characteristics for a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Lamivudine in human plasma, utilizing Lamivudine-¹⁵N,d₂ as an internal standard (IS). The validation parameters outlined adhere to the principles set forth in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[1][2][3][4][5][6]
Experimental Protocols
A robust and reliable bioanalytical method is fundamental for accurate pharmacokinetic and toxicokinetic studies.[3] The following sections detail the typical experimental protocols for the quantification of Lamivudine.
Sample Preparation
Effective sample preparation is crucial for removing potential interferences and ensuring accurate quantification. A common and efficient method is protein precipitation.
-
Procedure: To 100 µL of human plasma, 20 µL of the working internal standard solution (Lamivudine-¹⁵N,d₂) is added.[7] Subsequently, 200 µL of a precipitating agent, such as acetonitrile or methanol, is added to the mixture.[8][9] The sample is then vortexed to ensure thorough mixing and complete protein precipitation. Following centrifugation, the clear supernatant is transferred for LC-MS/MS analysis.[8][10]
Chromatographic Conditions
Chromatographic separation is optimized to ensure selectivity and resolve Lamivudine from endogenous plasma components.
-
High-Performance Liquid Chromatography (HPLC) System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Analytical Column: A reverse-phase C18 column (e.g., Agilent Zorbax XDB C18, 2.1 × 50 mm, 3.5 µm) is commonly used.[9]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid) is often employed.[9]
-
Flow Rate: A typical flow rate is maintained between 0.2 and 1.0 mL/min.[7][11]
Mass Spectrometric Conditions
Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalytical assays.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for quantification.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for Lamivudine analysis.[7]
-
Multiple Reaction Monitoring (MRM): The quantification is performed in MRM mode. The precursor to product ion transitions monitored are specific for Lamivudine and its isotopically labeled internal standard. For example, a common transition for Lamivudine is m/z 230.1 → 112.1.[11]
Data Presentation: Method Validation Parameters
The following tables summarize the acceptance criteria and representative performance data for the validation of an LC-MS/MS method for Lamivudine, based on FDA guidelines.[2][3][12]
Table 1: Linearity and Range
| Parameter | Acceptance Criteria | Representative Performance |
| Calibration Curve Range | At least 6 non-zero standards | 1 - 3000 ng/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.99 |
| Accuracy of Back-Calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Within acceptable limits |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Acceptance Criteria for Accuracy (% Bias) | Acceptance Criteria for Precision (% CV) | Representative Performance (Intra-day) | Representative Performance (Inter-day) |
| Lower Limit of Quantification (LLOQ) | Within ±20% | ≤ 20% | Accuracy: ≤ 8.3% deviation, Precision: ≤ 10% CV[7] | Accuracy: ≤ 8.3% deviation, Precision: ≤ 10% CV[7] |
| Low QC | Within ±15% | ≤ 15% | Within acceptable limits | Within acceptable limits |
| Medium QC | Within ±15% | ≤ 15% | Within acceptable limits | Within acceptable limits |
| High QC | Within ±15% | ≤ 15% | Within acceptable limits | Within acceptable limits |
Table 3: Selectivity and Specificity
| Parameter | Acceptance Criteria | Representative Performance |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.[1] | No significant interference observed. |
| Specificity | Response of interfering components should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.[3] | Within acceptable limits. |
Table 4: Stability
| Stability Condition | Acceptance Criteria | Representative Performance |
| Freeze-Thaw Stability | Mean concentration within ±15% of nominal | Stable for at least 3 cycles |
| Short-Term (Bench-Top) Stability | Mean concentration within ±15% of nominal | Stable for at least 6 hours at room temperature |
| Long-Term Stability | Mean concentration within ±15% of nominal | Stable for at least 30 days at -70°C |
| Post-Preparative (Autosampler) Stability | Mean concentration within ±15% of nominal | Stable for at least 24 hours |
Mandatory Visualizations
Visual representations of the experimental workflow and the validation process can aid in understanding the methodology.
Caption: Experimental workflow for Lamivudine quantification in plasma.
Caption: Logical flow of the bioanalytical method validation process.
Conclusion
The validation of an LC-MS/MS method for Lamivudine using a stable isotope-labeled internal standard, such as Lamivudine-¹⁵N,d₂, according to FDA guidelines, ensures the generation of reliable and reproducible data for clinical and non-clinical studies. The use of a stable isotope-labeled internal standard is the gold standard, as it effectively compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision. The representative data presented in this guide demonstrates that such methods can be successfully validated to meet the stringent requirements of regulatory agencies.
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. moh.gov.bw [moh.gov.bw]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Simultaneous Quantification of Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in Human Plasma by UPLC-MS/MS: Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
The Gold Standard: Why Lamivudine-15N,d2 Excels as an Internal Standard in Lamivudine Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiretroviral drug Lamivudine, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Lamivudine-15N,d2 with other commonly used internal standards, supported by experimental data, to demonstrate its superiority in bioanalytical applications.
The ideal internal standard (IS) should mimic the analyte's chemical and physical properties as closely as possible to compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative mass spectrometry for this reason. This compound, a SIL derivative of Lamivudine, co-elutes with the analyte and exhibits identical ionization efficiency, leading to superior accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.
Performance Comparison of Internal Standards for Lamivudine Analysis
The selection of an internal standard significantly impacts the performance of a bioanalytical method. While various compounds have been utilized for Lamivudine quantification, stable isotope-labeled standards consistently outperform their non-isotopic counterparts. The following table summarizes the performance characteristics of this compound and other commonly used internal standards.
| Internal Standard | Type | Accuracy (%) | Precision (% CV) | Key Advantages | Potential Disadvantages |
| This compound | Stable Isotope Labeled | High (Typical Deviation < 15%) | High (Typical CV < 15%) | Co-elution with analyte, compensates for matrix effects and ionization variability effectively. | Higher cost compared to non-isotopic standards. |
| Lamivudine-13C,15N2 | Stable Isotope Labeled | 99.55[1] | 1.50[1] | Similar to this compound, provides excellent compensation. | Higher cost. |
| Abacavir | Structurally Similar Analog | Variable | <5[2] | Readily available and lower cost. | Different retention time and potential for differential matrix effects.[3] |
| Emtricitabine | Structurally Similar Analog | 96.9-102.2[4][5] | <8.1[4][5] | Lower cost. | Chromatographic separation from Lamivudine is necessary, may not fully compensate for matrix effects. |
| Nelfinavir | Non-related Structure | Variable | Variable | Lower cost. | Significant differences in chemical properties, retention time, and ionization, leading to poor compensation for analytical variability.[6] |
As evidenced by the data, stable isotope-labeled internal standards like this compound and Lamivudine-13C,15N2 provide the highest levels of accuracy and precision.[1][7] While structurally similar analogs such as Abacavir and Emtricitabine can offer acceptable performance, they may not perfectly mimic the behavior of Lamivudine during analysis, potentially leading to less reliable results.[2][3][4][5] The use of non-related structures like Nelfinavir is generally not recommended due to significant differences in physicochemical properties.[6]
Experimental Protocols
To illustrate the practical application and benefits of using a stable isotope-labeled internal standard, a typical experimental workflow for the quantification of Lamivudine in human plasma using LC-MS/MS is provided below.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., this compound at a suitable concentration).
-
Perform a solid-phase extraction using a suitable cartridge (e.g., Oasis HLB).[7]
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A reversed-phase C18 column (e.g., Phenomonex Synergi Hydro-RP, 2.0 × 150 mm) is commonly used.[7]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or acetic acid is typically employed.[7]
-
Mass Spectrometry: Detection is achieved using a tandem mass spectrometer in positive ion mode, monitoring specific precursor-to-product ion transitions for both Lamivudine and the internal standard.[7] For Lamivudine, a common transition is m/z 230/112.[7]
Analytical Workflow for Lamivudine Quantification
The following diagram illustrates the logical flow of a typical bioanalytical method for Lamivudine quantification using an internal standard.
Figure 1. Bioanalytical workflow for Lamivudine.
Conclusion
The use of a stable isotope-labeled internal standard, specifically this compound, is highly recommended for the accurate and precise quantification of Lamivudine in biological matrices. Its ability to closely mimic the analyte throughout the analytical process minimizes variability and ensures the reliability of results. For researchers and professionals in drug development, adopting this compound as the internal standard of choice will lead to more robust and defensible bioanalytical data, ultimately contributing to safer and more effective therapeutic strategies.
References
- 1. media.neliti.com [media.neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Quantification of Lamivudine
In the landscape of antiretroviral drug monitoring and pharmaceutical quality control, the accurate quantification of Lamivudine is paramount. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two predominant analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Methodology Comparison
Both HPLC-UV and LC-MS/MS methods offer robust solutions for Lamivudine quantification, yet they differ significantly in their principles, sensitivity, and complexity. HPLC-UV is a widely accessible and cost-effective technique that provides reliable quantification for bulk drug analysis and pharmaceutical dosage forms.[1][2][3] In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations of the drug in complex matrices like plasma are expected.[4][5][6]
Experimental Protocols
The successful implementation of either method hinges on a well-defined experimental protocol. Below are representative protocols for both HPLC-UV and LC-MS/MS, synthesized from validated methods in the literature.
HPLC-UV Method Protocol
A common approach for Lamivudine quantification in pharmaceutical formulations involves a reversed-phase HPLC method with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector is sufficient.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1][3][7]
-
Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as phosphate buffer) is common.[3][8][9][10] A typical composition could be methanol and water in a ratio of 89:11 v/v.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is frequently employed.[1][3][8]
-
Detection Wavelength: Lamivudine exhibits maximum absorbance around 270-280 nm, with 272 nm being a commonly used wavelength for detection.[1]
-
Injection Volume: Typically 20 µL.[3]
-
Run Time: The analysis time is generally short, often under 10 minutes.[1]
-
LC-MS/MS Method Protocol
For the quantification of Lamivudine in biological matrices such as human plasma, a more sensitive LC-MS/MS method is required.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation: Solid-phase extraction (SPE) is a common technique to extract Lamivudine and an internal standard from plasma, with high recoveries reported.[4][5]
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 or a specialized column like a Phenomonex Synergi Hydro-RP (2.0 × 150 mm), is utilized.[4][5]
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous solution with a small percentage of organic solvent and an acid (e.g., 15% acetonitrile and 0.1% acetic acid) is often used.[4][5][6]
-
Flow Rate: A lower flow rate compared to conventional HPLC is typical, for instance, 0.4 mL/min.[11]
-
Injection Volume: A small injection volume, often around 5 µL, is used.[6]
-
-
Mass Spectrometry Conditions:
Performance Data Comparison
The performance characteristics of each method are critical for their application. The following tables summarize the key quantitative data for both HPLC-UV and LC-MS/MS methods for Lamivudine quantification.
Table 1: Performance Characteristics of HPLC-UV Method for Lamivudine Quantification
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 5 - 100 µg/mL | [1] |
| Retention Time | ~2.7 - 3.2 min | [1][3] |
| Accuracy | 98 - 102% | [12] |
| Precision (%RSD) | < 2% | [1][3] |
| Limit of Detection (LOD) | ~0.48 µg/mL | [12] |
| Limit of Quantification (LOQ) | ~1.45 µg/mL | [12] |
Table 2: Performance Characteristics of LC-MS/MS Method for Lamivudine Quantification
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 1 - 3000 ng/mL | [4][5] |
| Retention Time | Varies with method | |
| Accuracy (% Deviation) | ≤ 8.3% | [4][5] |
| Precision (%CV) | ≤ 10% | [4][5] |
| Limit of Detection (LOD) | Not always reported; LLOQ is the key metric | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [4][5] |
Method Workflows
The following diagrams illustrate the typical experimental workflows for both HPLC-UV and LC-MS/MS methods.
Conclusion
The choice between HPLC-UV and LC-MS/MS for Lamivudine quantification is dictated by the specific requirements of the analysis. For routine quality control of pharmaceutical products where Lamivudine concentrations are high, HPLC-UV is a simple, economical, and reliable method.[1][2] However, for bioanalytical applications, such as pharmacokinetic studies, where high sensitivity and specificity are crucial to measure low concentrations in complex biological matrices, LC-MS/MS is the superior and often necessary technique.[4][5] The significantly lower limit of quantification of LC-MS/MS allows for the analysis of samples that would be below the detection limit of HPLC-UV methods.[4][5] Ultimately, a thorough understanding of the analytical needs and the performance characteristics of each method will guide the selection of the most appropriate technology.
References
- 1. asianpubs.org [asianpubs.org]
- 2. UV method for lamivudine: development and HPLC comparison. [wisdomlib.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbpas.com [ijbpas.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. globalresearchonline.net [globalresearchonline.net]
Performance Assessment of Lamivudine Assays Utilizing Lamivudine-¹⁵N,d₂ as an Internal Standard
This guide provides a comprehensive assessment of the linearity, accuracy, and precision of Lamivudine assays that employ Lamivudine-¹⁵N,d₂ as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By closely mimicking the physicochemical properties of the analyte, Lamivudine, the SIL-IS effectively compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision.[1]
Superiority of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, the choice of internal standard is critical. While structurally similar analogs can be used, stable isotope-labeled internal standards are considered the gold standard.[1] Lamivudine-¹⁵N,d₂, by incorporating stable heavy isotopes, is chemically identical to Lamivudine but mass-distinguishable. This ensures that it co-elutes chromatographically with the analyte and experiences similar ionization efficiency in the mass spectrometer. This co-behavior corrects for potential sample-to-sample variations, which is a significant advantage over non-isotopic internal standards that may have different extraction recoveries and chromatographic retention times.
Furthermore, when comparing different types of stable isotope labeling, standards with ¹³C or ¹⁵N labels are often preferred over deuterated (²H or D) standards. This is because the greater mass difference between deuterium and hydrogen can sometimes lead to slight chromatographic separation between the analyte and the internal standard, a phenomenon known as the "isotope effect".[2][3] While often minimal, this can be a source of variability. The use of ¹⁵N and other heavy atom isotopes generally results in closer co-elution, providing a more accurate correction.[2][4]
Performance Characteristics of Lamivudine Assays with SIL-IS
The following tables summarize the performance data from validated bioanalytical methods for Lamivudine in human plasma using a stable isotope-labeled internal standard. While the specific isotope-labeled variant may differ slightly (e.g., Lamivudine-¹³C¹⁵N₂), the performance characteristics are highly representative of what can be expected with Lamivudine-¹⁵N,d₂.
Linearity
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Analytical Technique | Reference |
| 1 - 3000 | >0.99 | LC-MS/MS | [1] |
| 25.02 - 3997.17 | >0.99 | LC-MS/MS | [5] |
| 2.5 - 1000 | 0.99 | UPLC-MS/MS | [6] |
Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Accuracy (% Deviation) | Precision (% CV) | Reference |
| Low | 3 | ≤ 8.3 | ≤ 10 | [1] |
| Medium | 100 | ≤ 8.3 | ≤ 10 | [1] |
| High | 2500 | ≤ 8.3 | ≤ 10 | [1] |
| LLOQ | 25.02 | 99.55 (Inter-batch) | 1.50 (Inter-batch) | [5] |
| LQC | 7.4 | Not specified | Not specified | [6] |
| MQC | 480 | Not specified | Not specified | [6] |
| HQC | 900 | Not specified | Not specified | [6] |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Experimental Protocols
The methodologies outlined below are typical for the quantification of Lamivudine in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma, add the internal standard solution (Lamivudine-¹⁵N,d₂).
-
Perform a solid-phase extraction using an appropriate SPE cartridge (e.g., Oasis HLB).[1]
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A reverse-phase C18 column is commonly used for separation.[5][6]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[1][6]
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Lamivudine: m/z 230.1 → 112.0
-
Lamivudine-¹⁵N,d₂ (projected): m/z 233.1 → 115.0 (Note: Exact transitions for Lamivudine-¹⁵N,d₂ would need to be empirically determined but would reflect the mass increase from the isotopes). A similar stable isotope labeled Lamivudine (3TC-IS) used a transition of m/z 233/115.[7]
-
-
Experimental Workflow
Caption: Workflow for Lamivudine assay using a stable isotope-labeled internal standard.
References
- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. media.neliti.com [media.neliti.com]
- 6. Simultaneous Quantification of Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in Human Plasma by UPLC-MS/MS: Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
A Comparative Guide to Determining the Isotopic Purity and Enrichment of Lamivudine-¹⁵N,d₂
For researchers, scientists, and drug development professionals working with isotopically labeled compounds, accurate determination of isotopic purity and enrichment is paramount. This guide provides a comprehensive comparison of analytical methodologies for Lamivudine-¹⁵N,d₂, a key labeled internal standard in pharmacokinetic and metabolism studies. This document outlines the experimental protocols and presents supporting data to facilitate an objective evaluation of the available techniques.
Key Analytical Techniques
The primary methods for determining the isotopic purity and enrichment of Lamivudine-¹⁵N,d₂ are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and provides complementary information.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for quantifying the relative abundance of different isotopologues. It is the cornerstone for determining isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is invaluable for confirming the position of the isotopic labels and assessing the overall structural integrity of the molecule. It offers a robust method for determining isotopic purity at specific atomic sites.
Quantitative Data Comparison
The following table summarizes the key performance metrics for LC-MS/MS and NMR in the analysis of isotopically labeled Lamivudine.
| Parameter | LC-MS/MS | NMR Spectroscopy |
| Primary Measurement | Isotopic Enrichment (%) | Isotopic Purity (%) & Positional Confirmation |
| Sensitivity | High (ng/mL to pg/mL) | Moderate to Low (mg/mL) |
| Selectivity | Very High (based on mass-to-charge ratio) | Very High (based on nuclear spin properties) |
| Quantitative Accuracy | High (with appropriate internal standards) | High (for specific nuclei) |
| Sample Throughput | High | Low to Moderate |
| Structural Information | Limited (fragmentation pattern) | Detailed (chemical shifts, coupling constants) |
Experimental Protocols
I. Isotopic Enrichment Determination by LC-MS/MS
This protocol outlines a general procedure for determining the isotopic enrichment of Lamivudine-¹⁵N,d₂ using a validated LC-MS/MS method.[1][2]
1. Sample Preparation:
- Accurately weigh and dissolve the Lamivudine-¹⁵N,d₂ reference standard in a suitable solvent (e.g., methanol/water) to prepare a stock solution.
- Perform serial dilutions to create a series of calibration standards and quality control samples.
- For analysis in a biological matrix (e.g., plasma), a protein precipitation or solid-phase extraction step is typically required.[1][3]
2. Chromatographic Separation:
- Column: A reversed-phase C18 column is commonly used.[4]
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions:
- Unlabeled Lamivudine: Monitor the transition of the precursor ion (m/z 230) to a specific product ion.[1]
- Lamivudine-¹⁵N,d₂: Monitor the transition of the precursor ion (m/z 233) to its corresponding product ion.[1][2]
- Data Analysis:
- Integrate the peak areas of the unlabeled and labeled Lamivudine.
- Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled compound to the sum of the peak areas of both the labeled and unlabeled compounds. Corrections for the natural abundance of isotopes in the unlabeled analyte should be applied for high accuracy.[5]
II. Isotopic Purity and Positional Analysis by NMR Spectroscopy
This protocol describes a general approach for assessing the isotopic purity and confirming the label positions in Lamivudine-¹⁵N,d₂ using ¹H, ¹³C, and ¹⁵N NMR.
1. Sample Preparation:
- Dissolve a sufficient amount of the Lamivudine-¹⁵N,d₂ sample (typically 1-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Add an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
2. NMR Data Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Experiments:
- ¹H NMR: To confirm the overall structure and the incorporation of deuterium by observing the reduction or absence of specific proton signals.
- ¹³C NMR: To assess the ¹⁵N labeling by observing the splitting of carbon signals adjacent to the ¹⁵N-labeled nitrogen atoms.
- ¹⁵N NMR: Direct detection of the ¹⁵N nucleus provides definitive evidence of labeling and can be used for quantification.
- 2D NMR (e.g., HSQC, HMBC): To confirm the exact positions of the ¹⁵N and deuterium labels through correlations between nuclei.
3. Data Analysis:
- Process the NMR spectra using appropriate software.
- Analyze the chemical shifts, signal integrations, and coupling patterns to confirm the structure and the sites of isotopic labeling.
- Isotopic purity can be estimated by comparing the integrals of signals corresponding to the labeled and unlabeled positions.[6]
Visualizations
The following diagrams illustrate the experimental workflow for determining isotopic purity and enrichment and a decision-making process for selecting the appropriate analytical technique.
Caption: Experimental workflow for Lamivudine-¹⁵N,d₂ analysis.
Caption: Decision tree for selecting an analytical method.
References
- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of lamivudine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Inter-laboratory Quantification of Lamivudine
This guide provides a comprehensive comparison of various analytical methods for the quantification of Lamivudine, a crucial antiretroviral drug used in the treatment of HIV and Hepatitis B. The information is intended for researchers, scientists, and professionals in drug development, offering an objective overview of method performance based on published experimental data.
Introduction
Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), plays a significant role in antiretroviral therapy.[1][2] Accurate quantification of Lamivudine in pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring. A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) being the most common due to their high sensitivity and accuracy.[1] This guide summarizes and compares the performance of these methods as reported in various studies.
Data Presentation: A Comparative Analysis of Lamivudine Quantification Methods
The following table summarizes the performance characteristics of different analytical methods for Lamivudine quantification, as reported in various research publications. This allows for a direct comparison of key validation parameters across different techniques and laboratories.
| Method | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| RP-HPLC-UV | Rabbit Plasma | 25.54–2040.75 ng/mL | - | < 10.3% | - | - |
| RP-HPLC-UV | Synthetic Mixture | 7.5–45 µg/ml | 98–102% | < 2% | 2.10 µg/ml | 6.38 µg/ml |
| RP-HPLC-UV | Bulk/Tablets | 5-30 µg/ml | - | - | 2.02 µg/ml | 3.15 µg/ml |
| LC-MS/MS | Human Plasma | 1–3000 ng/mL | ≤ 8.3% deviation | ≤ 10% | - | 1 ng/mL |
| LC-MS/MS | Human Plasma | 25.0240 to 3997.1740 ng/mL | 99.55% | 1.50% | - | 25.0240 ng/mL |
| UPLC-MS/MS | Human Plasma | 2.5–1000 ng/mL | 87.33% | - | - | 2.5 ng/mL |
| HPTLC | Tablets | - | - | - | - | - |
Experimental Protocols: Methodologies for Lamivudine Quantification
This section details the experimental protocols for the key analytical methods cited in this guide, providing a basis for reproducibility and comparison.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
-
Application: Quantification of Lamivudine in rabbit plasma.[3]
-
Instrumentation: Hypersil BDS C-18 column (250 mm × 4.6 mm, 5 μm).[3]
-
Mobile Phase: A mixture of 0.25% Triethylamine buffer (pH 3.0) and acetonitrile in a 70:30 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detector set at 256 nm.[3]
-
Sample Preparation: Plasma samples are prepared by mixing 100 μL of the sample with 10 μL of an internal standard solution. The mixture is then vortexed.[3] Acetonitrile is used as the extracting solvent.[3]
-
Internal Standard: Nelfinavir.[3]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Application: Highly sensitive determination of Lamivudine in human plasma.[4][5]
-
Instrumentation: A sensitive LC/MS/MS system with a Phenomonex Synergi Hydro-RP (2.0 × 150 mm) reversed-phase analytical column.[4][5]
-
Mobile Phase: An aqueous solution of 15% acetonitrile and 0.1% acetic acid.[4][5]
-
Sample Preparation: Solid-phase extraction is performed using an Oasis HLB 1 cm3 cartridge.[4][5]
-
Internal Standard: Stable labeled isotopic Lamivudine (3TC-IS).[4][5]
-
Detection: Electrospray ionization (ESI) in positive ion mode, monitoring the transition 230/112 for Lamivudine.[4]
3. High-Performance Thin-Layer Chromatography (HPTLC)
-
Application: Estimation of Lamivudine in tablet dosage forms.[2]
-
Stationary Phase: Aluminium plates precoated with silica gel 60 F254.[2]
-
Mobile Phase: A mixture of Chloroform and methanol in a 9:1 v/v ratio.[2]
-
Note: HPTLC is often highlighted for its simplicity and cost-effectiveness.[2]
Visualizing the Workflow and Method Comparison
To further clarify the processes and relationships, the following diagrams illustrate a typical experimental workflow for Lamivudine quantification and a comparison of the analytical methods.
Caption: General experimental workflow for the quantification of Lamivudine.
Caption: Comparison of key attributes of analytical methods for Lamivudine.
Conclusion
The choice of an analytical method for Lamivudine quantification depends on the specific requirements of the study. HPLC-UV offers a robust and cost-effective solution suitable for routine quality control of pharmaceutical formulations.[6] For bioanalytical applications requiring high sensitivity and specificity, such as pharmacokinetic studies in plasma, LC-MS/MS is the superior method, capable of detecting very low concentrations of the drug.[4][5] HPTLC provides a simple and rapid screening tool, particularly in resource-limited settings. While this guide summarizes data from individual laboratory validations, a formal inter-laboratory proficiency testing program would be beneficial to establish a more definitive consensus on method performance and variability.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbpas.com [ijbpas.com]
Evaluating the impact of different analytical columns on Lamivudine-15N,d2 chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the impact of different analytical columns on the chromatographic separation of Lamivudine and its isotopically labeled form, Lamivudine-15N,d2. The selection of an appropriate analytical column is critical for achieving optimal resolution, peak shape, and sensitivity in chromatographic analyses. This document summarizes key performance data from various studies to aid in the selection of the most suitable column for your specific application.
While specific comparative studies on various analytical columns for this compound are not extensively available, the chromatographic behavior of this isotopically labeled compound is expected to be nearly identical to that of unlabeled Lamivudine under typical reversed-phase conditions. The data presented below is primarily from studies on Lamivudine, providing a strong foundation for column selection for the analysis of this compound, which is frequently utilized as an internal standard in bioanalytical methods.
Comparative Performance of Analytical Columns
The following table summarizes the performance of various analytical columns used for the analysis of Lamivudine, based on published experimental data. Key chromatographic parameters such as retention time, column type, and mobile phase composition are presented to facilitate comparison.
| Analytical Column | Dimensions | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| Symmetry C18 | 250 x 4.6 mm, 5 µm | Not specified | 0.8 | Not specified |
| HiQSil C-18 | 250 mm × 4.6 mm, 5µm | Acetonitrile: Phosphate buffer pH 4 (85:15 % v/v) | 1.0 | 3.16 |
| Inertsil ODS | 250 mm x 4.6 mm, 5 µm | 10 mM Ammonium acetate buffer (pH 3.8): Acetonitrile (60:40, v/v) | 1.2 | ~2.33 |
| Kromosil C18 | 250 x 4.6mm, 5 µm | Methanol: 1% Orthophosphoric acid: Acetonitrile (30:30:40 v/v), pH 4.8 | Not specified | Not specified |
| Uptisphere C18-ARV4 | 250 × 3.0 mm, 5 µm | Gradient with 0.1M ammonium acetate buffer (pH 4.5) and ethanol | 0.4 | Not specified |
| Hypersil BDS C-18 | 250 mm 4.6 mm, 5 mm | 0.25% Triethylamine buffer (pH 3.0): acetonitrile (70:30, v/v) | 1.0 | Not specified |
| Accucore aQ | 100 x 2.1 mm, 2.6 µm | Not specified | Not specified | 2.4 |
| Monolithic silica | Not specified | Not specified | 2.0 | Not specified |
| Acquity UPLC BEH Phenyl C18 | 100 mm x 2.1 mm, 1.7 µm | Gradient with 0.025 mol L⁻¹ ammonium acetate buffer pH 3.8 and another mobile phase | 0.5 | Not specified |
| Wakosil C-18 | 250 mm X 4.6mm, 5 μ | Phosphate buffer (0.02 M, pH 3.67) and Acetonitrile | Not specified | Not specified |
| Endoversil, C18, ODS | 50 mm x 2.1 mm, 1.7 m | Acetonitrile and 0.1% TEA buffer at pH-3 | Not specified | 0.326 |
| Phenomenax Luna C18 | 150 mm × 4.6 mm i.d., 5μm | Acetonitrile: methanol: water (30:50:20 v/v) | 1.0 | 3.27 |
| XTerra column | 150mm x 4.6 mm | Methanol: Phosphate buffer pH 3 (55:45 % v/v) | 0.5 | Not specified |
| Hypurity C18 | 100 mm × 4.6 mm, 5.0 µm | Acetonitrile: buffer (75:25v/v) | 1.0 | Not specified |
| Phenomonex Synergi Hydro-RP | 150 mm x 2.0 mm | 15% acetonitrile and 0.1% acetic acid in water | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are summaries of experimental protocols from key studies.
Method 1: RP-HPLC using HiQSil C-18 Column
-
Sample Preparation: Standard solutions of Lamivudine were prepared in the mobile phase.
-
Instrumentation: A reliable, sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) system was used.
-
Chromatographic Conditions:
-
Column: HiQSil C-18 (250 mm×4.6 mm, 5μm).
-
Mobile Phase: A mixture of Acetonitrile and Phosphate buffer (pH 4) in the ratio of 85:15 % v/v.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20μl.
-
Detection: UV detector at 271 nm.
-
Method 2: Stability-Indicating RP-HPLC using Inertsil ODS Column
-
Sample Preparation: Standard stock solutions were prepared, and samples were diluted with a mixture of acetonitrile and water (1:1, v/v).
-
Instrumentation: A simple, efficient, and robust stability-indicating RP-HPLC method was employed.
-
Chromatographic Conditions:
-
Column: Inertsil ODS (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM Ammonium acetate buffer (pH adjusted to 3.8 with Acetic acid) and acetonitrile in a 60:40 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detector at a single wavelength of 268 nm.
-
Column Temperature: Ambient.
-
Method 3: LC-MS/MS for Lamivudine and Lamivudine-13C,15N2 in Human Plasma
This method was developed for the quantification of Lamivudine in human plasma using isotopically labeled Lamivudine as an internal standard.
-
Sample Preparation: Solid-phase extraction was used to extract Lamivudine and its internal standard from human plasma.
-
Instrumentation: A Waters HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Conditions:
-
Column: Hypurity C18 (100 mm × 4.6 mm, 5.0 µm).
-
Mobile Phase: A mixture of Acetonitrile and a buffer in a 75:25 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: MS/MS detection in positive ion mode.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the impact of different analytical columns on this compound chromatography.
Caption: A flowchart of the experimental workflow for evaluating analytical columns.
Comparative analysis of different mass spectrometers for Lamivudine-15N,d2 detection
A Comprehensive Comparison of Mass Spectrometers for the Detection of Lamivudine-15N,d2
For researchers, scientists, and drug development professionals engaged in the bioanalysis of antiviral therapeutics, the accurate and sensitive detection of lamivudine and its isotopically labeled internal standards, such as this compound, is paramount. The choice of mass spectrometer is a critical factor that dictates the performance of analytical methods. This guide provides a comparative analysis of two predominant mass spectrometry platforms for this application: Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS), with a focus on Orbitrap technology.
Executive Summary
Triple quadrupole mass spectrometers, operating in Multiple Reaction Monitoring (MRM) mode, have long been the gold standard for quantitative bioanalysis due to their exceptional sensitivity and selectivity. However, recent advancements in high-resolution mass spectrometry, particularly Orbitrap-based systems, have positioned them as powerful alternatives, offering comparable quantitative performance with the added benefits of full-scan data acquisition and retrospective analysis. The selection between these platforms will depend on the specific requirements of the assay, such as the need for ultimate sensitivity versus the desire for comprehensive data collection.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the detection of lamivudine, which are directly applicable to its isotopically labeled form, this compound, on both Triple Quadrupole and Orbitrap mass spectrometers.
| Performance Metric | Triple Quadrupole (QqQ) | High-Resolution Mass Spectrometry (Orbitrap) |
| Principle of Operation | Tandem mass analysis with precursor and product ion selection in three quadrupoles. | High-resolution mass analysis based on the frequency of ion oscillations in an electrostatic field. |
| Primary Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan MS, Targeted Selected Ion Monitoring (t-SIM) |
| Linearity (ng/mL) | 1 - 5000 | Comparable to QqQ, with wide dynamic ranges reported for small molecules. |
| Lower Limit of Quantification (LLOQ) (ng/mL) | As low as 1 ng/mL in human plasma. | Comparable to QqQ, with some studies showing even better sensitivity for certain compounds. |
| Accuracy (% Deviation) | Typically within ±8.3%. | Generally within ±15%, meeting regulatory requirements. |
| Precision (% CV) | Generally ≤ 10%. | Typically < 15%. |
| Selectivity | High, based on specific precursor-to-product ion transitions. | Very high, based on accurate mass measurement, reducing matrix interference. |
| Throughput | High, with rapid MRM scanning. | High, with fast scanning capabilities compatible with UHPLC. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the analysis of lamivudine, which can be adapted for this compound by adjusting the mass-to-charge ratios.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective method for extracting lamivudine from biological matrices like human plasma is Solid-Phase Extraction.
-
Conditioning: Condition an Oasis HLB 1cc cartridge.
-
Sample Loading: Load 100 µL of human plasma to which the internal standard (this compound) has been added.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Parameters
Effective chromatographic separation is essential for accurate quantification.
-
Column: A reversed-phase column such as a Phenomonex Synergi Hydro-RP (2.0 × 150 mm) is often used.
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of 15% acetonitrile and 0.1% acetic acid is a common choice.
-
Flow Rate: A flow rate of 0.200 mL/min is typically employed.
-
Column Temperature: The analytical column is often maintained at 35°C.
Mass Spectrometry (MS) Parameters
The mass spectrometer settings are critical for sensitive and specific detection.
Triple Quadrupole (QqQ) - MRM Mode:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions:
-
Lamivudine: 230/112 (precursor/product ion)
-
This compound: The precursor ion would be adjusted to reflect the mass increase due to the isotopic labels (approximately 233 m/z), with the product ion likely remaining the same or being adjusted based on the fragmentation pattern.
-
-
Collision Energy: Optimized for the specific transition, for example, 17V for the 230/112 transition.
High-Resolution Mass Spectrometry (Orbitrap) - Full Scan Mode:
-
Ionization Mode: ESI in positive mode.
-
Scan Range: A wide mass range is defined to include the analyte and internal standard.
-
Resolution: A high resolution of 50,000 FWHM or greater is used to ensure mass accuracy and selectivity.
-
Data Analysis: The desired m/z values for Lamivudine and this compound are extracted from the full scan data for quantification.
Visualizing the Workflow
Understanding the experimental process is facilitated by clear diagrams. The following diagrams, generated using Graphviz, illustrate the key workflows.
Benchmarking Lamivudine-15N,d2: A Comparative Performance Guide Against Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Lamivudine-15N,d2 against certified reference materials (CRMs). The data presented is synthesized from established analytical methodologies to offer a clear and objective evaluation for researchers and quality control specialists in the pharmaceutical industry.
Quantitative Performance Data
The following tables summarize the typical performance characteristics of Lamivudine Certified Reference Materials and the expected performance of this compound when analyzed by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Typical Performance Characteristics of Lamivudine Certified Reference Materials (CRMs)
| Parameter | HPLC-UV | LC-MS/MS | Source |
| Purity Assay | ≥99.5% | ≥99.5% | |
| Linearity Range | 2 - 30 µg/mL | 25 - 4000 ng/mL | |
| Limit of Detection (LOD) | ~0.2 µg/mL | ~5 ng/mL | |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~25 ng/mL | |
| Precision (%RSD) | <2% | <5% | |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Table 2: Expected Performance Characteristics of this compound (as an internal standard)
| Parameter | LC-MS/MS | Source |
| Isotopic Purity | ≥98% | Commercially available standards |
| Chemical Purity | ≥99% | Commercially available standards |
| Contribution to Unlabeled Analyte Signal | <0.1% | Expected for high isotopic purity |
| Function | Internal Standard for accurate quantification | |
| Key Advantage | Corrects for matrix effects and variability in sample preparation and instrument response |
Experimental Protocols
Detailed methodologies for the analysis of Lamivudine are crucial for reproducible results. Below are summaries of commonly employed experimental protocols.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay
This method is widely used for determining the purity and potency of Lamivudine in bulk drug substances and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 4) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a 60:40 (v/v) mixture of 10 mM Ammonium acetate buffer (pH 3.8) and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for Lamivudine, which is approximately 271 nm.
-
Quantification: The concentration of Lamivudine is determined by comparing the peak area of the analyte in the sample to the peak area of a certified reference standard.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
LC-MS/MS is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma or serum.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Sample Preparation: Solid Phase Extraction (SPE) is commonly used to extract Lamivudine and the internal standard (this compound) from the biological matrix.
-
Chromatographic Conditions: A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Lamivudine and the isotopically labeled internal standard.
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of Lamivudine in the sample. This method provides high sensitivity and selectivity.
Visualizations
Experimental Workflow for Benchmarking
The following diagram illustrates a typical workflow for benchmarking the performance of this compound against a certified reference material using an LC-MS/MS method.
Caption: Experimental workflow for benchmarking this compound.
Logical Relationship in Performance Comparison
This diagram outlines the logical flow of comparing the utility of this compound as an internal standard against a certified reference material used for external calibration.
Caption: Logical flow of performance comparison.
Safety Operating Guide
Proper Disposal of Lamivudine-15N,d2: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Lamivudine-15N,d2, a labeled form of the nucleoside reverse transcriptase inhibitor Lamivudine. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to minimize environmental impact and maintain a safe working environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of accidental contact, flush the affected area with copious amounts of water.
Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations governing chemical and pharmaceutical waste.
Step 1: Waste Identification and Segregation
-
Unused or Expired Material: Pure, uncontaminated this compound should be treated as chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, must be segregated as contaminated waste. Residual dust in empty containers may pose an explosion hazard and should not be cut, drilled, ground, or welded.[1]
Step 2: Waste Collection and Storage
-
Collect all this compound waste in designated, clearly labeled, and sealed containers.
-
Store these containers in a secure, designated area away from incompatible materials, such as strong oxidizing agents.[1][2]
Step 3: Selection of Disposal Method
There are two primary recommended methods for the final disposal of this compound waste:
-
Incineration: This is the preferred method for many chemical and pharmaceutical wastes. The material should be mixed with a suitable combustible solvent and incinerated in a licensed facility.
-
Licensed Landfill: Disposal in a landfill specifically licensed to accept chemical and pharmaceutical waste is another option.[1]
It is crucial to consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor to determine the appropriate and compliant disposal method for your location.
Step 4: Decontamination of Work Surfaces and Equipment
-
Thoroughly decontaminate all work surfaces and non-disposable equipment that may have come into contact with this compound.
-
Collect all cleaning materials and wash water for proper disposal as chemical waste. Do not allow wash water from cleaning or process equipment to enter drains. [1]
Quantitative Data Summary
No quantitative data regarding specific disposal parameters (e.g., concentration limits for disposal) were identified in the available safety data sheets. Disposal decisions should be based on the hazardous characteristics of the material and regulatory requirements.
| Parameter | Value | Source |
| Solubility in Water | 70 mg/mL | [1] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Lamivudine-15N,d2
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Lamivudine-15N,d2. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure and ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Lamivudine is classified as a reproductive toxicity category 2 agent and is suspected of damaging fertility or the unborn child.[1][2][3] It may also cause damage to organs, specifically the liver, through prolonged or repeated exposure and can cause skin and eye irritation.[1][3] Therefore, strict adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Gown/Lab Coat | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs | To protect skin and personal clothing from contamination.[4] |
| Eye Protection | Safety goggles with side-shields or a face shield | To prevent eye contact from splashes or dust.[2] |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) | To prevent inhalation of dust or aerosols, especially when handling the powder form. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a Class II or III Biological Safety Cabinet (BSC), to minimize inhalation exposure.[5]
-
Ensure that an eye-wash station and safety shower are readily accessible.[2]
-
Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.[4]
2. Donning PPE: The following diagram illustrates the correct sequence for putting on PPE before handling this compound.
3. Handling Procedure:
-
When weighing the compound, use a containment balance enclosure or a fume hood to prevent the dispersal of fine particles.
-
If preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.
Disposal Plan
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, and absorbent pads, must be considered contaminated waste.
2. Waste Containment and Labeling:
-
Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of unused this compound and contaminated solutions in a designated, sealed, and clearly labeled hazardous waste container for chemical waste.
3. Final Disposal:
-
Dispose of all waste containing this compound through an approved waste disposal plant.[1] Adhere to all federal, state, and local regulations for hazardous waste disposal.
The following diagram outlines the logical flow for the disposal of materials contaminated with this compound.
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including a respirator, and clean the spill using an absorbent material. Place all cleanup materials in a sealed container for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
